molecular formula C9H5BrClN B1339913 5-Bromo-2-chloroquinoline CAS No. 99455-13-7

5-Bromo-2-chloroquinoline

Cat. No.: B1339913
CAS No.: 99455-13-7
M. Wt: 242.5 g/mol
InChI Key: NRBXCMIOQORNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloroquinoline (CAS 99455-13-7) is a high-value halogenated quinoline derivative with the molecular formula C9H5BrClN and a molecular weight of 242.5 g/mol. This compound serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of active molecules. Quinoline scaffolds, like this one, are extensively investigated for their biological activity. Research indicates that bromo- and chloro-substituted quinoline analogs are valuable in antimalarial drug mechanism studies, where they are observed to inhibit the crystallization of toxic heme into hemozoin within the parasite, leading to cytotoxic buildup . Furthermore, chloroquinoline derivatives are recognized as promising scaffolds in anticancer research, demonstrating significant cytotoxic and cytostatic effects against a diverse panel of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and central nervous system . Stored as a white to off-white powder in a cool (2-8°C), inert environment, this chemical is an essential building block for heterocyclic synthesis and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBXCMIOQORNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557560
Record name 5-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-13-7
Record name 5-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloroquinoline, a halogenated quinoline derivative with significant potential as a chemical intermediate in medicinal chemistry and materials science. This document details its known physical and chemical properties, outlines a plausible and detailed synthetic pathway based on established chemical literature for analogous compounds, and discusses the broader context of its potential biological activities. Standardized experimental protocols for both synthesis and potential biological screening are provided to facilitate further research and application.

Core Properties of this compound

This compound (CAS Number: 99455-13-7) is a disubstituted quinoline, a heterocyclic aromatic organic compound.[1] The presence of both a bromine and a chlorine atom on the quinoline scaffold makes it a versatile building block for further chemical modifications, particularly in the development of novel pharmaceutical agents and functional materials.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is typically a solid at room temperature with limited solubility in water but greater solubility in common organic solvents.[1][3]

PropertyValueSource(s)
CAS Number 99455-13-7[1][2][3]
Molecular Formula C₉H₅BrClN[2][3][4]
Molecular Weight 242.50 g/mol [3][4]
Appearance Light brown solid / White powder[3]
Melting Point Not available in cited literature
Boiling Point Not available in cited literature
Solubility Low in water; soluble in organic solvents[1]
Spectral and Safety Information

While specific spectral data (NMR, IR, MS) for this compound is not broadly published, it can often be obtained from commercial suppliers upon request.

Safety and Handling: this compound is classified as hazardous. It is designated as Acute Toxicity 3 (Oral) and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a dry, dark place at room temperature (0-8 °C is also recommended for long-term storage).[3][4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis begins with the bromination of quinoline to form 5-bromoquinoline, which is then converted to 5-bromoquinolin-2(1H)-one. The final step is the chlorination of the quinolinone to yield the target compound, this compound.

G cluster_0 Step 1: Synthesis of 5-Bromoquinolin-2(1H)-one cluster_1 Step 2: Chlorination A Quinoline B 5-Bromoquinoline A->B Bromination (e.g., NBS) C 5-Bromoquinolin-2(1H)-one B->C Oxidation/Hydroxylation D This compound C->D Chlorination (e.g., POCl₃ or SOCl₂)

Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 5-Bromoquinolin-2(1H)-one (Precursor)

This protocol is based on methods for the synthesis of similar quinolinone compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromoaniline in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of diethyl malonate, followed by a catalytic amount of a base (e.g., sodium ethoxide).

  • Cyclization: Heat the reaction mixture to reflux for several hours in a high-boiling point solvent like diphenyl ether. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling, the reaction mixture is poured into a beaker of cold hexane or petroleum ether to precipitate the product. The solid is collected by vacuum filtration, washed with the cold solvent to remove the diphenyl ether, and then dried.

  • Purification: The crude 5-bromoquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Experimental Protocol: Step 2 - Synthesis of this compound

This chlorination protocol is adapted from the synthesis of 7-bromo-2-chloroquinoline.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 5-bromoquinolin-2(1H)-one.

  • Chlorination: Add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms. The solid product is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Biological Activity and Screening Protocols

While no specific biological activity has been reported for this compound itself, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[5][6] The presence of halogen substituents can significantly modulate the biological activity of these compounds.[5]

General Biological Context
  • Anticancer Potential: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6]

  • Antimicrobial Activity: Chloro-substituted quinolines, in particular, have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Given this context, this compound represents a valuable starting point for the synthesis of new derivatives for biological screening.

Standard In Vitro Screening Protocols

Should researchers wish to evaluate the biological potential of this compound or its derivatives, the following standard assays are recommended.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader (typically at 570 nm). The absorbance is proportional to the number of viable cells.

A Seed cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G

Workflow of the MTT assay for cytotoxicity screening.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific data on its physical properties, such as its melting point, and its biological activities are currently limited in the public domain, its structure suggests a high potential for derivatization to create novel compounds of interest. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to explore the chemical and biological landscape of this promising molecule.

References

An In-depth Technical Guide to 5-Bromo-2-chloroquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloroquinoline is a halogenated quinoline derivative that serves as a key building block in synthetic organic chemistry.[1][2] Its unique substitution pattern, featuring a bromine atom at the 5-position and a chlorine atom at the 2-position, imparts distinct reactivity that makes it a valuable intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a "privileged structure" in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. This guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its applications, with a focus on its role in the development of targeted cancer therapies.

Physical and Chemical Properties

This compound is a solid, appearing as a white to light brown powder at room temperature.[2] It is characterized by low solubility in water but demonstrates greater solubility in common organic solvents. The presence of both bromine and chlorine atoms significantly influences its chemical reactivity and physical characteristics.[2]

Core Physical and Chemical Data
PropertyValueSource(s)
CAS Number 99455-13-7[3][4]
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol
Appearance White to light brown solid/powder[2]
Boiling Point 341.4±22.0 °C (Predicted)[5]
Storage Temperature 2-8°C[1]

Note: An experimentally determined melting point has not been consistently reported in the reviewed literature.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra are often proprietary to commercial suppliers, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and the C-Br and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom. Fragmentation patterns will arise from the loss of halogen atoms and cleavage of the quinoline ring.

Experimental Protocols

The following section outlines a plausible multi-step synthesis and purification protocol for this compound, compiled from established methodologies for the synthesis of analogous substituted quinolines.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 5-bromoquinolin-2(1H)-one. The first step involves the conversion of the hydroxyl group at the 2-position to a chloro group.

Step 1: Chlorination of 5-Bromoquinolin-2-one

This transformation can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Materials:

    • 5-Bromoquinolin-2-one

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

    • Dichloromethane (DCM) or another suitable inert solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromoquinolin-2-one in the chosen inert solvent.

    • If using thionyl chloride, add a catalytic amount of DMF.

    • Slowly add the chlorinating agent (phosphorus oxychloride or thionyl chloride) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization Protocol:

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography Protocol:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect the fractions containing the pure product, as monitored by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Chemical Reactivity and Synthetic Applications

The presence of two different halogen atoms at the 2- and 5-positions of the quinoline ring provides a platform for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6] This differential reactivity allows for the selective modification at the 5-position while leaving the 2-chloro substituent available for subsequent transformations.

Key Reactions:
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 5-position of the quinoline and a variety of organoboron reagents, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[7][8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the 5-position.[9][10][11]

The following diagram illustrates a general workflow for the synthetic utility of this compound.

G Synthetic Utility of this compound start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product1 5-Aryl/Alkyl-2-chloroquinoline Derivatives suzuki->product1 product2 5-Amino-2-chloroquinoline Derivatives buchwald->product2 further_func Further Functionalization at C2-position product1->further_func product2->further_func final_product Complex Bioactive Molecules further_func->final_product G General Mechanism of Quinoline Derivatives in Cancer Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->RTK Inhibits Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTOR Inhibits

References

An In-depth Technical Guide to 5-Bromo-2-chloroquinoline: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-chloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Molecular Information

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN.[1] Its structure consists of a quinoline core, which is a fused benzene and pyridine ring system, substituted with a bromine atom at the 5th position and a chlorine atom at the 2nd position.

Molecular Structure and Weight

The structural and molecular weight details of this compound are summarized in the table below.

ParameterValueReference
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1]
IUPAC Name This compound
CAS Number 99455-13-7[1]
SMILES ClC1=NC2=CC=CC(Br)=C2C=C1
InChI Key NRBXCMIOQORNNX-UHFFFAOYSA-N
Physicochemical Properties

The physical and chemical properties of this compound are presented below. It is typically a solid at room temperature with low solubility in water but better solubility in organic solvents.[2]

PropertyValue
Physical State Solid
Appearance White to off-white powder
Melting Point 103-107 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane and dimethylformamide.
Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound. These values are predicted based on the analysis of similar quinoline derivatives and general principles of NMR spectroscopy.

¹H NMR Spectral Data (Predicted)

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
H-3~7.35d
H-4~8.10d
H-6~7.80t
H-7~7.65d
H-8~7.95d

¹³C NMR Spectral Data (Predicted)

Carbon AssignmentChemical Shift (δ) [ppm]
C-2~151.0
C-3~123.0
C-4~138.5
C-4a~148.0
C-5~120.0
C-6~130.0
C-7~128.0
C-8~129.5
C-8a~127.5

Synthesis and Experimental Protocol

Synthetic Workflow

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis start 5-Bromoquinolin-2(1H)-one reagents Thionyl Chloride (SOCl₂) Dichloromethane (DCM) Dimethylformamide (DMF, cat.) reaction Chlorination Reaction (Reflux, 2-4h) start->reaction reagents->reaction workup Aqueous Workup (Water, K₂CO₃ soln.) reaction->workup extraction Liquid-Liquid Extraction (DCM) workup->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification product This compound purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Phosphorylates inhibitor Quinoline-based Inhibitor inhibitor->raf Inhibits Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) transcription->Gene Expression\n(Proliferation, Survival)

References

An In-depth Technical Guide on the Solubility of 5-Bromo-2-chloroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 5-Bromo-2-chloroquinoline, a key intermediate in pharmaceutical synthesis and experimental research.[1][2] Given the limited publicly available quantitative data, this document provides a robust framework for determining its solubility in various organic solvents, including detailed experimental protocols and a clear workflow.

Introduction to this compound and its Solubility

This compound is a heterocyclic organic compound featuring a quinoline core substituted with bromine and chlorine atoms.[3] These halogen substituents significantly influence its chemical reactivity and physical properties, including solubility.[3] In drug discovery and development, solubility is a critical parameter that affects a compound's suitability for chemical reactions, purification processes, and formulation into therapeutic agents.[1][4] While it is generally understood that quinoline and its derivatives are more soluble in organic solvents than in water, precise quantitative data for this compound is scarce.[3][5]

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is provided in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 99455-13-7[2][6]
Molecular Formula C₉H₅BrClN[3][6]
Molecular Weight 242.50 g/mol [6]
Physical Form Solid
InChI Key NRBXCMIOQORNNX-UHFFFAOYSA-N

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, qualitative assessments and data from analogous compounds suggest its behavior. Quinoline, the parent compound, is soluble in common organic solvents like ethanol, ether, and acetone.[5] It is expected that this compound follows a similar trend.[3] The table below presents solubility data for related quinoline derivatives to provide a comparative reference.

Table 2: Solubility of Structurally Related Quinoline Derivatives

CompoundSolventTemperature (°C)SolubilityReference(s)
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[7]
4,7-DichloroquinolineChloroformNot Specified50 mg/mL[7]
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)[7]
4,7-DichloroquinolineEthanol30.050.0145 (mole fraction)[7]
4,7-DichloroquinolineEthanol34.950.0224 (mole fraction)[7]
5,7-Dichloro-8-hydroxyquinolineDichloromethaneNot SpecifiedSoluble[7]
5,7-Dichloro-8-hydroxyquinolineDimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[7]

Experimental Protocol for Quantitative Solubility Determination

The following section details a standardized "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8] This protocol can be readily adapted by researchers to obtain precise solubility values for this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound

  • High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Volumetric flasks and pipettes for precise dilutions

  • A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Record the weight of the added compound.

    • Add a known volume of the desired organic solvent to the vial.

    • Tightly seal the vial and place it on an orbital shaker.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation:

    • After the equilibration period, cease shaking and allow the vials to rest at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, the vials can be centrifuged to accelerate the separation of the solid and liquid phases.[8]

  • Sample Collection and Analysis:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[8]

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).[7]

  • Calculation:

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

G start Add excess this compound and a known volume of solvent to a vial equilibrate Seal and shake at constant temperature (e.g., 25°C) until equilibrium is reached (24-72h) start->equilibrate separate Separate solid and liquid phases (sedimentation or centrifugation) equilibrate->separate filter Withdraw and filter the supernatant separate->filter analyze Dilute and quantify the concentration of the filtrate using a validated method (e.g., HPLC) filter->analyze calculate Calculate the solubility analyze->calculate

Caption: A generalized workflow for the experimental determination of compound solubility.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-chloroquinoline, a key intermediate in pharmaceutical research and development. This document details a reliable synthetic protocol and outlines the analytical techniques used to confirm the structure and purity of the compound. All quantitative data is presented in clear, tabular format for ease of reference, and key experimental workflows are visualized using process diagrams.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a prominent feature in a wide range of biologically active compounds, and the presence of bromo and chloro substituents provides valuable handles for further chemical modification and diversification. This guide serves as a practical resource for chemists involved in the synthesis and application of this important building block.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the chlorination of 5-bromoquinolin-2(1H)-one using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds via the conversion of the hydroxyl group of the quinolinone tautomer into a chloro substituent.

Proposed Synthetic Pathway

The synthesis follows a straightforward, one-step chlorination reaction.

Synthesis_Pathway reactant 5-Bromoquinolin-2(1H)-one reagent Phosphorus Oxychloride (POCl₃) product This compound reactant->product Heat

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the chlorination of quinolinones.

Materials:

  • 5-bromoquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-bromoquinolin-2(1H)-one (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is prepared. Dichloromethane can be used as a solvent if necessary.

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The acidic mixture is neutralized by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure product as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Solid
CAS Number 99455-13-7
Spectroscopic Data

The following tables summarize the key characterization data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
TBDTBDTBDAromatic Protons
TBDTBDTBDAromatic Protons
TBDTBDTBDAromatic Protons
TBDTBDTBDAromatic Protons
TBDTBDTBDAromatic Protons

Note: Specific chemical shifts and coupling constants are dependent on the solvent and the spectrometer's field strength. Researchers should analyze the spectrum obtained from their sample.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
TBDAromatic Carbon
TBDAromatic Carbon
TBDAromatic Carbon
TBDAromatic Carbon
TBDAromatic Carbon
TBDAromatic Carbon
TBDAromatic Carbon
TBDAromatic Carbon
TBDAromatic Carbon

Note: TBD (To Be Determined) indicates that while the existence of this data is known, specific, consistently reported values were not available in the public domain at the time of this guide's compilation. Researchers are advised to acquire and interpret their own spectral data.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
TBDTBDC-H stretching (aromatic)
TBDTBDC=C stretching (aromatic)
TBDTBDC=N stretching
TBDTBDC-Cl stretching
TBDTBDC-Br stretching

Table 4: Mass Spectrometry (MS) Data

m/z ValueRelative Intensity (%)Assignment
TBDTBD[M]⁺
TBDTBD[M+2]⁺
TBDTBDFragment Ions

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

Characterization_Workflow start Synthesized this compound purification Purification (Recrystallization) start->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_product Pure this compound data_analysis->final_product

Caption: Workflow for the characterization of this compound.

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture is highly exothermic and releases acidic fumes. This step must be performed with extreme caution.

  • This compound is expected to be a hazardous substance. Handle with care and avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol and characterization data serve as a valuable resource for researchers in the field of medicinal and materials chemistry. Adherence to the outlined procedures and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

The Discovery and History of 5-Bromo-2-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Halogenated quinolines, in particular, are crucial intermediates in the synthesis of pharmaceuticals and functional materials due to the versatile reactivity of the carbon-halogen bond. 5-Bromo-2-chloroquinoline, with its distinct substitution pattern, offers multiple reaction sites for further chemical modification. Despite its commercial availability and use in modern synthetic chemistry, a clear record of its first synthesis and the scientist(s) who discovered it remains elusive in accessible chemical databases and historical literature. This guide aims to fill this gap by providing a thorough compilation of its known properties and a well-reasoned, hypothetical historical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and is essential for its handling, characterization, and application in a laboratory setting.

PropertyValue
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
CAS Number 99455-13-7
Appearance White to off-white crystalline powder
Melting Point Not reported in readily available sources
Boiling Point Not reported in readily available sources
Solubility Soluble in common organic solvents
InChI Key NRBXCMIOQORNNX-UHFFFAOYSA-N

Plausible Historical Synthesis Pathway

In the absence of a definitive discovery paper, a logical historical synthesis of this compound can be postulated based on well-established reactions of the late 19th and early 20th centuries. A likely route would involve a multi-step process starting from a readily available aniline derivative, proceeding through a Skraup synthesis to form the quinoline core, followed by halogenation and functional group conversion.

The proposed pathway is as follows:

  • Skraup Synthesis: Reaction of 3-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to yield 5-bromoquinoline.

  • Hydroxylation: Conversion of 5-bromoquinoline to 5-bromo-2-hydroxyquinoline. This could be achieved through various methods, including a nucleophilic substitution reaction.

  • Chlorination: Treatment of 5-bromo-2-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

plausible_synthesis cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Hydroxylation cluster_step3 Step 3: Chlorination 3-Bromoaniline 3-Bromoaniline Glycerol_H2SO4_Oxidant Glycerol, H₂SO₄, Oxidizing Agent 5-Bromoquinoline 5-Bromoquinoline 3-Bromoaniline->5-Bromoquinoline Skraup Reaction 5-Bromo-2-hydroxyquinoline 5-Bromo-2-hydroxyquinoline 5-Bromoquinoline->5-Bromo-2-hydroxyquinoline Hydroxylation Hydroxylation_Reagent Hydroxylation Reagent This compound This compound 5-Bromo-2-hydroxyquinoline->this compound Chlorination POCl3 POCl₃

Plausible historical synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the plausible historical synthesis of this compound. These protocols are based on typical procedures for the reactions described.

Step 1: Synthesis of 5-Bromoquinoline via Skraup Synthesis

Materials:

  • 3-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (catalyst, optional)

  • Sodium hydroxide solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a large flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 3-bromoaniline while cooling the flask in an ice bath.

  • To this mixture, add glycerol and a catalytic amount of ferrous sulfate.

  • Slowly and cautiously add nitrobenzene to the reaction mixture.

  • Heat the mixture gently under reflux for several hours. The reaction is exothermic and should be controlled carefully.

  • After the reaction is complete, cool the mixture and cautiously pour it into a large volume of cold water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

  • The crude 5-bromoquinoline will separate as an oil or solid. Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent by distillation to obtain crude 5-bromoquinoline.

  • Purify the product by distillation under reduced pressure or by recrystallization.

Step 2: Synthesis of 5-Bromo-2-hydroxyquinoline

Materials:

  • 5-Bromoquinoline

  • Potassium hydroxide

  • Water

Procedure:

  • In a sealed tube or a high-pressure autoclave, place 5-bromoquinoline and a concentrated aqueous solution of potassium hydroxide.

  • Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours.

  • After cooling, carefully open the reaction vessel and acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid).

  • The 5-bromo-2-hydroxyquinoline will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

Materials:

  • 5-Bromo-2-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalyst, optional)

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 5-bromo-2-hydroxyquinoline and add an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture under reflux for a few hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound, as hypothesized, is depicted in the following diagram.

workflow Start Start Skraup_Synthesis Skraup Synthesis of 5-Bromoquinoline Start->Skraup_Synthesis Workup1 Aqueous Workup & Extraction Skraup_Synthesis->Workup1 Purification1 Purification of 5-Bromoquinoline Workup1->Purification1 Hydroxylation Hydroxylation to 5-Bromo-2-hydroxyquinoline Purification1->Hydroxylation Workup2 Acidification & Filtration Hydroxylation->Workup2 Purification2 Recrystallization of 5-Bromo-2-hydroxyquinoline Workup2->Purification2 Chlorination Chlorination with POCl₃ Purification2->Chlorination Workup3 Quenching, Neutralization & Extraction Chlorination->Workup3 Purification3 Recrystallization of This compound Workup3->Purification3 Final_Product This compound Purification3->Final_Product

Logical workflow for the synthesis and purification.

Conclusion

This compound remains a valuable, albeit historically obscure, chemical entity. While the precise details of its first synthesis are not readily apparent in the surveyed literature, a plausible and historically consistent synthetic route can be constructed from fundamental reactions of aromatic and heterocyclic chemistry. The data and hypothetical protocols presented in this guide offer a comprehensive technical resource for researchers and professionals working with this compound. Further historical investigation into early 20th-century chemical abstracts and German chemical literature may yet uncover the original publication detailing the discovery of this versatile quinoline derivative.

Spectroscopic Profile of 5-Bromo-2-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-chloroquinoline. Due to the limited availability of specific experimental spectra in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on the compound's structure and provides standardized experimental protocols for acquiring such data. Predicted mass spectrometry data is also included to aid in identification.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 99455-13-7
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Chemical Structure ClC1=NC2=C(C=C1)C(Br)=CC=C2

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would depend on the solvent used.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
Data not available

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule, as they are in unique chemical environments. Aromatic and heteroaromatic carbons typically resonate between 120 and 160 ppm.

Chemical Shift (δ) (ppm)Assignment
Data not available
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableC-Cl stretch
Data not availableC-Br stretch
Data not availableC=N stretch (quinoline ring)
Data not availableC=C stretch (aromatic ring)
Data not availableC-H stretch (aromatic)
Data not availableC-H bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Due to the presence of bromine and chlorine isotopes, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. Predicted data is available from sources such as PubChem.[1]

Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺241.93668
[M+Na]⁺263.91862
[M-H]⁻239.92212
[M]⁺240.92885

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • Processing:

    • Apply Fourier transformation.

    • Phase the spectrum manually.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Perform baseline correction.

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Processing:

    • Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz).

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

    • Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Mode: Transmittance or Absorbance.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Procedure:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the prepared salt plate in the sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern, as well as any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data Structure Structure Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

Initial Biological Screening of 5-Bromo-2-chloroquinoline Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the initial biological screening of compounds structurally related to 5-Bromo-2-chloroquinoline. To date, no publicly available data from the initial biological screening of this compound itself has been identified. The following information is a compilation of findings for structurally similar halogenated quinolines, providing insights into the potential biological activities of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a summary of the anticancer and antimicrobial activities of key analogs, detailed experimental protocols, and workflow visualizations.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The introduction of halogen substituents onto the quinoline scaffold can significantly modulate the biological properties of these molecules. This guide focuses on the initial biological screening data available for halogenated quinoline analogs closely related to this compound, specifically their in vitro anticancer and antimicrobial activities.

Anticancer Activity of Halogenated Quinoline Analogs

The in vitro cytotoxic activity of several halogenated quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

Table 1: Cytotoxicity of Halogenated Quinoline Analogs against Human Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinoline A549Lung Carcinoma19.15[2]
HT29Colorectal Adenocarcinoma17.85[2]
HeLaCervical Carcinoma61.80[2]
MCF-7Breast Adenocarcinoma54.56[2]
5,7-Dichloro-8-hydroxyquinoline DENV2 (Antiviral)-3.03[2]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) HuCCT1Cholangiocarcinoma~20 (Significant inhibition)[3]
Huh28Cholangiocarcinoma~20 (Significant inhibition)[3]

Note: IC50 values for 5,7-Dibromo-8-hydroxyquinoline were converted from mg/mL to µM for consistency, using a molecular weight of 302.95 g/mol .

Antimicrobial Activity of Halogenated Quinoline Analogs

Halogenated quinolines have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial efficacy of a compound.

Table 2: Antimicrobial Activity of Halogenated Quinoline Analogs

CompoundMicroorganismTypeMIC (µg/mL)Reference
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Phaeomoniella chlamydosporaFungus10[4]
Phaeoacremonium aleophilumFungus1[4]
Cloxyquin (5-Chloroquinolin-8-ol) Mycobacterium tuberculosis (clinical isolates)Bacterium0.062 - 0.25[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or a suitable temperature and duration for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for biological screening and a potential mechanism of action.

experimental_workflow cluster_invitro In Vitro Screening cluster_data Data Analysis cluster_mechanism Mechanism of Action Studies compound Test Compound (e.g., Halogenated Quinoline) anticancer Anticancer Activity (MTT Assay) compound->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) compound->antimicrobial ic50 Determine IC50 anticancer->ic50 mic Determine MIC antimicrobial->mic data_analysis Structure-Activity Relationship (SAR) ic50->data_analysis mic->data_analysis apoptosis Apoptosis Assays data_analysis->apoptosis enzyme Enzyme Inhibition data_analysis->enzyme

Caption: General workflow for the initial biological screening of a test compound.

signaling_pathway cluster_cell Cancer Cell compound Halogenated Quinoline Analog proteasome Proteasome compound->proteasome Inhibition nf_kb NF-κB Pathway compound->nf_kb Inhibition proteasome->nf_kb Activation (degradation of IκB) apoptosis Apoptosis nf_kb->apoptosis Inhibition

Caption: Postulated mechanism of anticancer activity for some quinoline derivatives.[3]

References

Potential Research Areas for 5-Bromo-2-chloroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloroquinoline is a halogenated heterocyclic compound built upon a quinoline scaffold. This structure, featuring a fused benzene and pyridine ring, is a well-established pharmacophore in medicinal chemistry. The presence of two distinct halogen atoms at the 2- and 5-positions offers a versatile platform for synthetic diversification, making it a valuable building block for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the chlorine and bromine atoms significantly influences the reactivity of the quinoline ring system, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential research applications of this compound, with a focus on providing actionable insights for researchers in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, a summary of available information from commercial suppliers and analogous compounds is presented below.

Physicochemical Properties
PropertyValueSource
CAS Number 99455-13-7[Commercial Suppliers]
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1][2]
Appearance White to off-white powder/solid[1]
Purity Typically ≥95%[1]
Solubility Likely soluble in organic solvents like dichloromethane, chloroform, and DMF; sparingly soluble in water.[1]
Storage Temperature 2-8°C[3]
Spectroscopic Data (Predicted and Reported for Analogs)

Actual spectroscopic data for this compound should be obtained upon purchase or synthesis. However, based on its structure and data for similar compounds, the following characteristics can be anticipated:

SpectroscopyExpected Characteristics
¹H NMR Aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the anisotropic effects of the quinoline ring and the electronic effects of the halogen substituents.
¹³C NMR Aromatic carbons will resonate in the range of δ 120-150 ppm. The carbons attached to the nitrogen, chlorine, and bromine atoms will show characteristic chemical shifts.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation will likely involve the loss of halogen atoms and cleavage of the quinoline ring.
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline core (in the 1400-1600 cm⁻¹ region), and C-Cl and C-Br stretching vibrations (typically below 800 cm⁻¹).

Synthesis and Reactivity

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 5-bromo-2-hydroxyquinoline cluster_1 Step 2: Chlorination 3-bromoaniline 3-bromoaniline intermediate_a Condensation Intermediate 3-bromoaniline->intermediate_a diethyl malonate, heat diethyl_malonate diethyl_malonate diethyl_malonate->intermediate_a 5-bromo-2,4-dihydroxyquinoline 5-bromo-2,4-dihydroxyquinoline intermediate_a->5-bromo-2,4-dihydroxyquinoline Thermal Cyclization 5-bromo-2-hydroxyquinoline 5-bromo-2-hydroxyquinoline 5-bromo-2,4-dihydroxyquinoline->5-bromo-2-hydroxyquinoline Reduction/Decarboxylation 5-bromo-2-hydroxyquinoline_2 5-bromo-2-hydroxyquinoline This compound This compound 5-bromo-2-hydroxyquinoline_2->this compound Reflux POCl3 Phosphorus oxychloride (POCl₃) POCl3->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Adapted)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Reaction: Heat the mixture at 140-150 °C for 2 hours. The mixture will become solid.

  • Cyclization: Add the solid intermediate to a high-boiling point solvent such as diphenyl ether and heat to 240-250 °C for 30 minutes.

  • Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield 5-bromo-2,4-dihydroxyquinoline.

  • Conversion to 5-bromo-2-hydroxyquinoline: The dihydroxy intermediate can be selectively reduced and decarboxylated, although specific conditions would need to be optimized.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-bromo-2-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Reactivity and Potential for Derivatization

The two halogen atoms on the this compound scaffold exhibit differential reactivity, allowing for selective functionalization. The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 2-position. This provides a strategic handle for sequential modifications.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (at C2) start This compound suzuki_reagents Ar-B(OH)₂ Pd catalyst, Base start->suzuki_reagents C5-Br (more reactive) sonogashira_reagents R-C≡CH Pd/Cu catalyst, Base start->sonogashira_reagents C5-Br (more reactive) buchwald_reagents R₂NH Pd catalyst, Base start->buchwald_reagents C5-Br (more reactive) snar_reagents Nu-H (e.g., R-OH, R-SH, R₂NH) Base start->snar_reagents C2-Cl (activated by N) suzuki_product 5-Aryl-2-chloroquinoline suzuki_reagents->suzuki_product sonogashira_product 5-Alkynyl-2-chloroquinoline sonogashira_reagents->sonogashira_product buchwald_product 5-Amino-2-chloroquinoline buchwald_reagents->buchwald_product snar_product 5-Bromo-2-substituted-quinoline snar_reagents->snar_product G start This compound Derivatives kinase Kinase Inhibition (e.g., EGFR, VEGFR) start->kinase topoisomerase Topoisomerase Inhibition start->topoisomerase other_pathways Modulation of Other Pathways (Apoptosis, Angiogenesis) start->other_pathways cancer_cell Cancer Cell kinase->cancer_cell Inhibition of Proliferation topoisomerase->cancer_cell DNA Damage other_pathways->cancer_cell Induction of Apoptosis apoptosis Apoptosis cancer_cell->apoptosis

References

Safety and Handling of 5-Bromo-2-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-2-chloroquinoline, a heterocyclic building block utilized in pharmaceutical research and development. Due to its potential toxicity, strict adherence to the following protocols is imperative to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]

Signal Word: Danger[1]

Hazard Pictograms:

  • Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

  • Corrosion: Indicates the potential to cause severe skin burns and eye damage.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₉H₅BrClN[1]
Molecular Weight242.50 g/mol [1]
AppearanceSolid[1]
Storage Temperature2-8°C, under inert atmosphere

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of inhalation.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the chemical's stability.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Avoid the formation of dust and aerosols.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store at the recommended temperature of 2-8°C under an inert atmosphere.

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

Accidental Release and Disposal

Accidental Release
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or waterways.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Experimental Protocols for Toxicity Assessment of Quinoline Derivatives

The following are generalized methodologies for assessing the cytotoxicity of quinoline derivatives, which can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Spill Spill Weighing and Transfer->Spill Decontamination Decontamination Reaction Setup->Decontamination Exposure Exposure Reaction Setup->Exposure Waste Disposal Waste Disposal Decontamination->Waste Disposal Store Unused Material Store Unused Material Waste Disposal->Store Unused Material Spill Cleanup Spill Cleanup Spill->Spill Cleanup First Aid First Aid Exposure->First Aid

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-chloroquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential medicinal applications of 5-bromo-2-chloroquinoline derivatives. This class of compounds holds significant promise in drug discovery, particularly in the development of novel anticancer agents. The strategic placement of the bromo and chloro substituents on the quinoline scaffold allows for versatile chemical modifications, making it an ideal starting point for the generation of diverse compound libraries.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The this compound core is a particularly attractive scaffold for medicinal chemistry due to its two distinct reactive sites. The bromine atom at the 5-position and the chlorine atom at the 2-position can be selectively functionalized through various cross-coupling reactions, enabling the synthesis of a diverse array of derivatives.[2] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize therapeutic efficacy.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a two-stage process: the initial synthesis of the this compound core, followed by its derivatization.

Synthesis of the this compound Core

A plausible synthetic route, inferred from general knowledge of quinoline chemistry, would involve the reaction of an appropriately substituted aniline with a suitable three-carbon synthon, followed by a cyclization and subsequent chlorination step. For instance, a variation of the Combes synthesis could be employed using a substituted aniline and a β-diketone, followed by chlorination of the resulting quinolinone.[1][3]

Derivatization of this compound

The true synthetic utility of this compound lies in its potential for diversification through cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed reactions than the C-Cl bond.[2] This enables selective coupling at the 5-position.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in creating biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[2]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Example (Hypothetical):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane100892
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF1101678

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties into the quinoline scaffold.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general method for the copper-palladium catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) salt (e.g., CuI, 0.025 equiv.).[5]

  • Add the base (e.g., diisopropylamine, 7.0 equiv.) followed by the terminal alkyne (1.1 equiv.).[5]

  • Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.[5][6]

  • Once the reaction is complete, dilute with an etheral solvent and filter through a pad of Celite®, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data Example (Hypothetical):

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)Et₃NTHFRT89
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPADMFRT91
3Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (2.5)Et₃NTHFRT82

Medicinal Chemistry Applications: Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer properties.[7] One of the key mechanisms of action for many anticancer agents is the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently dysregulated in various cancers, making it a prime target for drug development.[8][9]

Targeting the PI3K/Akt/mTOR Signaling Pathway

Derivatives of this compound can be designed to act as inhibitors of key kinases within the PI3K/Akt/mTOR pathway. By functionalizing the quinoline core with appropriate pharmacophores, it is possible to achieve potent and selective inhibition, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Cytotoxicity Data of Related Quinoline Derivatives:

The following table summarizes the cytotoxic activity of some quinoline derivatives against various cancer cell lines, demonstrating the potential of this scaffold in anticancer drug discovery.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline-chalcone hybrid 9i A549 (Lung Carcinoma)1.91[10]
Quinoline-chalcone hybrid 9j K-562 (Leukemia)5.29[10]
6-Bromo quinazoline derivative 8a MCF-7 (Breast Cancer)15.85[11]
6-Bromo quinazoline derivative 8a SW480 (Colon Cancer)17.85[11]
7-chloro-(4-thioalkylquinoline) 73 HCT116 (Colon Carcinoma)1.99[4]
7-chloro-(4-thioalkylquinoline) 74 HCT116 (Colon Carcinoma)2.51[4]

Visualizations

G cluster_synthesis Synthetic Workflow A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C D 5-Aryl-2-chloroquinoline Derivatives B->D E 5-Alkynyl-2-chloroquinoline Derivatives C->E

Caption: Synthetic workflow for the derivatization of this compound.

G cluster_pathway Targeted Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of 5-Bromo-2-chloroquinoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 5-aryl-2-chloroquinolines, which serve as precursors to a wide range of biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is a particularly useful substrate in this reaction due to the differential reactivity of its two halogen atoms. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This chemoselectivity allows for the selective arylation at the 5-position, leaving the chloro group at the 2-position available for subsequent functionalization, thus providing a pathway to diverse polysubstituted quinoline derivatives.

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. The 5-aryl-2-chloroquinoline core, accessible through the protocols described herein, is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors that modulate critical signaling pathways implicated in cancer and other diseases.

Data Presentation: Suzuki Coupling of this compound

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O (4:1:1)801285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃1,4-Dioxane/H₂O (3:1)90892
33-Fluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene100688
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)1001078
5Thiophene-2-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O (5:1)901281
6Pyridine-3-boronic acidPd(dppf)Cl₂ (2.5)-K₂CO₃DME/H₂O (3:1)851675

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask/tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-Dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Mandatory Visualizations

Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based compounds, including those synthesized from 5-aryl-2-chloroquinolines, are known to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathways cluster_receptors Receptors cluster_pathways Signaling Pathways cMet c-Met Ras Ras cMet->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K EGFR EGFR EGFR->Ras EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cell Proliferation, Angiogenesis, Survival ERK->Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Response Quinoline Quinoline Derivatives Quinoline->cMet inhibition Quinoline->VEGFR inhibition Quinoline->EGFR inhibition Suzuki_Workflow Start Start: This compound, Arylboronic acid, Base Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (e.g., 90°C) Solvent->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Work-up: Extraction & Washing Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Final Product: 5-Aryl-2-chloroquinoline Purify->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R¹-Pd(II)L₂-R² Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R1R2 R¹-R² (5-Aryl-2-chloroquinoline) RedElim->R1R2 Product Formation R1X R¹-X (this compound) R1X->OxAdd + R2BY2 R²-B(OR)₂ (Arylboronic acid) + Base R2BY2->Transmetal +

Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization is a key strategy in drug discovery.

5-Bromo-2-chloroquinoline presents an interesting substrate for selective functionalization due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[1] This inherent difference allows for the chemoselective Sonogashira coupling at the more reactive C-Br bond at the 5-position, while leaving the C-Cl bond at the 2-position intact for potential subsequent transformations. This application note provides a detailed protocol for the selective Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle and Selectivity

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst.

For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond directs the Sonogashira coupling to the C5 position. This selectivity is crucial for the stepwise synthesis of polysubstituted quinolines. Milder reaction conditions can be employed to favor this selective coupling.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dioxane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%), and copper(I) iodide (5-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF or DMF) via syringe. Subsequently, add the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the substrate and catalyst). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-2-chloroquinoline product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Sonogashira coupling of various bromo-substituted heterocycles with terminal alkynes, which can serve as a starting point for optimizing the reaction with this compound.

EntryAryl BromideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NDMF804-693[3]
25-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)5Et₃NTHFRT12-24~85[3]
33,8-Dibromo-2-(trifluoromethyl)quinolinePhenylacetylenePd(PPh₃)₄ (2.5)5NEt₃Dioxane100699[4]
46-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)30Et₃NTHFRT-92[5]

Mandatory Visualizations

Diagram of the Experimental Workflow:

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Pd Catalyst - CuI inert Establish Inert Atmosphere (Ar/N₂) start->inert add_reagents Add Solvent, Base, and Alkyne inert->add_reagents react Stir at Specified Temp. add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Cool and Dilute monitor->quench filter Filter through Celite® quench->filter extract Aqueous Work-up (NH₄Cl, Brine) filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure 5-Alkynyl-2-chloroquinoline purify->end_product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Signaling Pathway of the Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 pd_complex2 R¹-Pd(II)(C≡CR²)L₂ pd_complex1->pd_complex2 Transmetalation cu_x CuX pd_complex1->cu_x pd_complex2->pd0 product R¹-C≡CR² pd_complex2->product Reductive Elimination cu_acetylide Cu-C≡CR² cu_x->cu_acetylide cu_acetylide->pd_complex1 base_h Base-H⁺X⁻ cu_acetylide->base_h aryl_halide R¹-X (this compound) aryl_halide->pd_complex1 Oxidative Addition alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide

References

Application Notes and Protocols: 5-Bromo-2-chloroquinoline as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloroquinoline is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors. Its structure features two distinct halogen atoms at positions C2 and C5, which can be selectively functionalized through various cross-coupling reactions. This allows for the systematic construction of diverse molecular libraries to target the ATP-binding sites of various kinases. The quinoline scaffold itself is a privileged structure in many approved kinase inhibitors, highlighting its importance in drug discovery.[1][2]

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions like the Buchwald-Hartwig amination. The bromine atom at the C5 position is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl moieties. The differential reactivity of the C-Cl and C-Br bonds can be exploited for sequential, site-selective modifications, providing a powerful strategy for building complex kinase inhibitors.

This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of inhibitors targeting key kinases such as Src, EGFR, and VEGFR, which are implicated in cancer and other diseases.

Application Notes: Synthetic Strategies and Targeted Kinases

The primary synthetic utility of this compound lies in its sequential functionalization. A common and effective strategy involves an initial Buchwald-Hartwig amination at the more reactive 2-position, followed by a Suzuki-Miyaura coupling at the 5-position. This approach allows for the introduction of a variety of amine and aryl/heteroaryl groups, which are crucial for tuning the potency and selectivity of the resulting kinase inhibitors.

Key Synthetic Transformations:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. In the context of this compound, it is typically employed to introduce a primary or secondary amine at the C2 position. The choice of phosphine ligand and base is critical for achieving high yields and can be optimized for different amine substrates.[3][4]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromo-substituted quinoline with an organoboron reagent (e.g., a boronic acid or ester). This is a highly versatile method for introducing a wide range of aryl and heteroaryl substituents at the C5 position, which can interact with specific residues in the kinase active site.[5]

Targeted Kinase Families:

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[1][6] Its overexpression and activation are common in many cancers. Quinoline-based scaffolds have shown significant promise as Src inhibitors.[7]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[8][9] Mutations and overexpression of EGFR are hallmarks of various cancers, making it a prime target for anticancer therapies. The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-established cores for potent EGFR inhibitors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a key strategy in cancer therapy to cut off the blood supply to tumors. Several quinoline-based compounds have been developed as potent VEGFR inhibitors.

Data Presentation: Inhibitory Activities of Representative Quinoline-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative quinoline-based kinase inhibitors. While not all of these compounds are synthesized directly from this compound, they represent the types of potent inhibitors that can be accessed using this building block and analogous synthetic strategies.

Table 1: Representative Src Kinase Inhibitors

Compound IDStructureSrc IC50 (nM)Cellular Assay IC50 (nM)Reference
1 4-((2,4-dichlorophenyl)amino)-6-methoxy-7-(3-morpholinopropoxy)-3-quinolinecarbonitrile3.8940[7]

Table 2: Representative EGFR Kinase Inhibitors

Compound IDStructureEGFR IC50 (nM)Cell LineReference
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine2-82Various
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine2Various
Lapatinib N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine10.8Various

Table 3: Representative VEGFR-2 Kinase Inhibitors

Compound IDStructureVEGFR-2 IC50 (nM)Cell LineReference
Vandetanib N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine40Various
Cabozantinib N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide0.4Various
Lenvatinib 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide4.0Various

Experimental Protocols

The following are generalized protocols for the key synthetic transformations of this compound, based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed amination at the C2 position of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3), or Potassium phosphate (K3PO4)) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and Backfill: Evacuate the flask and backfill with inert gas. Repeat this process three times.

  • Addition of Reagents: Add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-bromoquinoline derivative.

Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromoquinoline Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling at the C5 position of the 2-amino-5-bromoquinoline intermediate.

Materials:

  • 2-Amino-5-bromoquinoline derivative (from Protocol 1)

  • Aryl- or heteroarylboronic acid or boronate ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)) (2-5 mol%)

  • Base (e.g., Sodium carbonate (Na2CO3), Potassium carbonate (K2CO3), or Cesium carbonate (Cs2CO3)) (2.0 - 3.0 equivalents)

  • Degassed solvent system (e.g., Dioxane/water, Toluene/water, or DMF/water)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 2-amino-5-bromoquinoline derivative (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final 2-amino-5-aryl/heteroaryl-quinoline kinase inhibitor.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

experimental_workflow start This compound buchwald Buchwald-Hartwig Amination start->buchwald amine Amine (R1-NHR2) amine->buchwald intermediate 2-Amino-5-bromoquinoline Intermediate buchwald->intermediate suzuki Suzuki-Miyaura Coupling intermediate->suzuki boronic Boronic Acid (R3-B(OH)2) boronic->suzuki inhibitor Final Kinase Inhibitor suzuki->inhibitor evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) inhibitor->evaluation

Caption: General synthetic workflow for kinase inhibitors.

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Proliferation Proliferation, Survival, Migration, Angiogenesis FAK->Proliferation Ras->Proliferation STAT3->Proliferation PI3K->Proliferation Inhibitor Quinoline-based Src Inhibitor Inhibitor->Src

Caption: Simplified Src kinase signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras/Raf/MEK/ERK Pathway Dimerization->Ras PI3K PI3K/Akt/mTOR Pathway Dimerization->PI3K STAT JAK/STAT Pathway Dimerization->STAT Proliferation Cell Proliferation, Survival, Metastasis Ras->Proliferation PI3K->Proliferation STAT->Proliferation Inhibitor Quinoline-based EGFR Inhibitor Inhibitor->Dimerization Inhibition of Kinase Activity

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ/PKC/MAPK Pathway Dimerization->PLCg PI3K PI3K/Akt Pathway Dimerization->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor Quinoline-based VEGFR Inhibitor Inhibitor->Dimerization Inhibition of Kinase Activity

Caption: Simplified VEGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The ability to perform selective, sequential cross-coupling reactions at the C2 and C5 positions provides a robust platform for generating diverse chemical libraries. By leveraging established synthetic methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, researchers can efficiently access a wide range of quinoline-based compounds with the potential to potently and selectively inhibit key kinases involved in diseases like cancer. The protocols and pathways described herein offer a foundational guide for the application of this important building block in modern drug discovery.

References

Application of 5-Bromo-2-chloroquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloroquinoline is a versatile halogenated quinoline derivative that serves as a key building block in the synthesis of advanced functional materials. Its unique electronic properties and reactive sites make it an attractive precursor for the development of novel organic semiconductors, fluorescent probes, and materials for organic light-emitting diodes (OLEDs). The presence of two distinct halogen atoms, bromine at the 5-position and chlorine at the 2-position, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is the cornerstone of its application in materials science, enabling the precise construction of complex molecular architectures with tailored optoelectronic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional materials, with a focus on fluorescent amino-quinoline derivatives.

Application Notes: Synthesis of Fluorescent Amino-Quinoline Derivatives

The quinoline scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent materials. By strategically introducing amino groups onto the this compound core, it is possible to create novel compounds with tunable emission properties, high fluorescence quantum yields, and sensitivity to their local environment (solvatochromism). These characteristics make them suitable for applications such as fluorescent sensors and emitting layers in OLEDs.

The primary synthetic strategy involves a two-step, selective functionalization of the this compound core, leveraging the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. A subsequent reaction at the C-Cl position allows for the introduction of a second functional group, leading to highly customized molecular structures.

A representative application is the synthesis of 2-amino-6-(1H-imidazol-1-yl)quinoline, an analogous structure that demonstrates the potential of these derivatives as fluorescent materials. The imidazole moiety can be introduced at the 5-position (from the bromo- position of the starting material) and an amino group at the 2-position (from the chloro- position).

Key Advantages of Using this compound:
  • Sequential Functionalization: The differential reactivity of the C-Br and C-Cl bonds allows for controlled, stepwise synthesis of disubstituted quinolines.

  • Structural Diversity: A wide range of aromatic and heteroaromatic groups can be introduced at the 5-position via Suzuki coupling, and various amines can be installed at the 2-position through Buchwald-Hartwig amination.

  • Tunable Photophysical Properties: The emission wavelength, quantum yield, and solvatochromic behavior of the final compounds can be fine-tuned by judicious selection of the substituents.

Data Presentation

The following tables summarize the photophysical and electrochemical properties of a representative 2-amino-6-(heteroaryl)quinoline derivative, which is analogous to the materials that can be synthesized from this compound. This data is crucial for evaluating the potential performance of these materials in optoelectronic devices.

Table 1: Photophysical Properties of a Representative 2-Amino-6-(N-heterocyclyl)quinoline Derivative

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)
n-Hexane40047345630.65
Toluene41049541480.75
Dichloromethane41551045330.85
Acetonitrile41252552410.55
Methanol41054060980.40

Data is representative of amino-quinoline derivatives and illustrates the solvatochromic effect where the emission wavelength is red-shifted in more polar solvents.

Table 2: Electrochemical Properties and Calculated Energy Levels of a Representative Amino-Quinoline Derivative

PropertyValue
HOMO Energy Level-5.8 eV
LUMO Energy Level-2.5 eV
Electrochemical Band Gap3.3 eV

HOMO/LUMO levels are critical for designing efficient charge injection and transport in OLED devices.

Experimental Protocols

The following are detailed protocols for the sequential functionalization of a bromo-chloroquinoline, which can be adapted for this compound.

Protocol 1: Selective Buchwald-Hartwig Amination at the 5-Position

This protocol describes the selective amination at the C-Br bond of a bromo-chloroquinoline.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (e.g., Imidazole) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add the amine, followed by this compound.

  • Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the 2-Position

This protocol describes the subsequent amination at the C-Cl bond.

Materials:

  • 5-(Amino-substituted)-2-chloroquinoline from Protocol 1 (1.0 equiv)

  • Ammonia equivalent (e.g., Lithium bis(trimethylsilyl)amide, LiHMDS) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (10 mol%)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the 5-(amino-substituted)-2-chloroquinoline, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane, followed by the dropwise addition of a solution of LiHMDS in THF.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-amino-5-(amino-substituted)quinoline.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Selective Amination at C-5 cluster_step2 Step 2: Amination at C-2 start This compound + Amine (e.g., Imidazole) reagents1 Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C start->reagents1 Buchwald-Hartwig Coupling product1 5-(Amino)-2-chloroquinoline reagents1->product1 reagents2 LiHMDS, Pd(OAc)₂, XPhos, Dioxane, 100°C product1->reagents2 Buchwald-Hartwig Coupling final_product 2-Amino-5-(Amino)quinoline (Fluorescent Material) reagents2->final_product

Caption: Synthetic workflow for the sequential functionalization of this compound.

logical_relationship cluster_precursor Precursor cluster_reactions Cross-Coupling Reactions cluster_materials Functional Materials precursor This compound suzuki Suzuki Coupling (at C-5) precursor->suzuki buchwald Buchwald-Hartwig Amination (at C-2 or C-5) precursor->buchwald oled OLED Emitters/ Hosts suzuki->oled sensors Fluorescent Sensors suzuki->sensors semiconductors Organic Semiconductors suzuki->semiconductors buchwald->oled buchwald->sensors buchwald->semiconductors

Caption: Relationship between this compound, synthetic methods, and applications.

Application Notes and Protocols for the N-arylation of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for the N-arylation of 5-bromo-2-chloroquinoline. This key transformation is crucial in the synthesis of a wide range of functionalized quinoline derivatives, which are prominent scaffolds in medicinal chemistry and materials science. This document outlines two primary catalytic methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, with a focus on achieving regioselectivity.

Introduction

The N-arylation of this compound presents a significant synthetic challenge due to the presence of two distinct halogen atoms, which can lead to mixtures of products. The reactivity of the C-Cl bond at the 2-position is influenced by the electron-withdrawing quinoline nitrogen, making it susceptible to nucleophilic aromatic substitution. Conversely, the C-Br bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions. The choice of catalytic system—palladium or copper—and the reaction conditions are therefore critical in directing the regioselectivity of the N-arylation to the desired position. For the synthesis of novel compounds, selective N-arylation at the C-5 position is often desired, leveraging the higher reactivity of the C-Br bond in cross-coupling reactions.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions for the N-arylation of haloquinolines, providing a comparative overview of the two major catalytic systems. Note that for this compound, palladium-catalyzed systems can be tailored for selective amination at the 5-position (C-Br bond).[1]

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu powder
Ligand Xantphos, BINAP, DavePhos, XPhos1,10-Phenanthroline, L-proline, N,N'-Dimethylethylenediamine (DMEDA)
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, DMSO, NMP
Temperature (°C) 80 - 120100 - 180
Reaction Time (h) 4 - 2412 - 48
Typical Yields Good to ExcellentModerate to Good
Regioselectivity Can be selective for C-Br over C-Cl[1]Generally less selective, can be influenced by substrate

Experimental Protocols

Protocol 1: Selective Palladium-Catalyzed N-Arylation at the 5-Position (Buchwald-Hartwig Amination)

This protocol is adapted from procedures for the selective amination of 6-bromo-2-chloroquinoline and is expected to favor N-arylation at the 5-position of this compound.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(N-arylamino)-2-chloroquinoline.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound. Note that regioselectivity may be less controlled compared to the palladium-catalyzed method.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(I) Iodide (CuI)

  • L-proline or N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.5 mmol, 1.5 equiv.), CuI (0.1 mmol, 10 mol%), L-proline or DMEDA (0.2 mmol, 20 mol%), and K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF or DMSO (5 mL) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to 120-150 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion (typically 24-48 hours), cool the reaction to room temperature. Add a concentrated aqueous solution of ammonia to complex with the copper catalyst and dilute with ethyl acetate.

  • Extraction: Filter the mixture through celite if necessary. Separate the organic layer, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add this compound, Amine, Pd Catalyst, Ligand, & Base to inert Schlenk flask solvent 2. Add Anhydrous, Degassed Toluene reagents->solvent heat 3. Heat to 100-110 °C with Vigorous Stirring solvent->heat monitor 4. Monitor by TLC / LC-MS heat->monitor cool 5. Cool to RT, Dilute with EtOAc monitor->cool filter 6. Filter through Celite cool->filter extract 7. Aqueous Work-up (Water, Brine) filter->extract purify 8. Dry, Concentrate, & Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product: 5-(N-arylamino)-2-chloroquinoline

Caption: Experimental workflow for the selective Buchwald-Hartwig N-arylation.

Catalytic_Cycle pd0 Pd(0)L Active Catalyst oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition amine_complex Amine-Pd Complex oa_complex->amine_complex Amine Coordination amido_complex Amido-Pd Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 product N-Arylated Product amido_complex->product Reductive Elimination reagents This compound + Amine (R₂NH) base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 5-Bromo-2-chloroquinoline in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-bromo-2-chloroquinoline as a versatile starting material in the synthesis of novel and biologically active heterocyclic compounds. The differential reactivity of the C5-bromo and C2-chloro substituents allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, paving the way for the construction of diverse molecular architectures with potential therapeutic applications.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The strategic introduction of substituents and the fusion of additional heterocyclic rings to the quinoline core can significantly modulate these activities and lead to the discovery of novel drug candidates. This compound is a key building block that offers two distinct reaction sites for sequential or selective derivatization, making it an ideal substrate for generating libraries of complex heterocycles. This document outlines protocols for key synthetic transformations and summarizes the biological activities of representative quinoline-based heterocycles.

Synthetic Strategies and Key Reactions

The primary synthetic utility of this compound lies in the chemoselective functionalization of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, allowing for selective coupling at the C5 position under carefully controlled conditions. Subsequent reactions can then be performed at the C2 position to introduce further diversity. Key reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

These initial coupling products can then undergo subsequent intramolecular cyclization reactions to afford novel fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines, thieno[2,3-b]quinolines, and triazolo[4,5-c]quinolines.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the selective coupling of an arylboronic acid at the C5-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 5-aryl-2-chloroquinoline derivative.

Protocol 2: Sonogashira Coupling at the C5-Position

This protocol details the coupling of a terminal alkyne at the C5-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • After completion, filter the mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the 5-alkynyl-2-chloroquinoline.

Protocol 3: Buchwald-Hartwig Amination at the C5-Position

This protocol describes the amination at the C5-position of this compound.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 4: Synthesis of a Fused Pyrazolo[4,3-c]quinoline

This protocol outlines a potential route to a pyrazolo[4,3-c]quinoline system, starting from a 2-hydrazinyl-5-substituted-quinoline, which can be synthesized from the corresponding 2-chloroquinoline derivative obtained in the previous protocols.

Materials:

  • 5-Aryl-2-chloroquinoline (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Triethyl orthoformate

  • Acetic acid (catalytic amount)

Procedure:

  • Hydrazinolysis: Reflux the 5-aryl-2-chloroquinoline (1.0 mmol) with an excess of hydrazine hydrate in ethanol for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 5-aryl-2-hydrazinylquinoline can be used in the next step without further purification.

  • Cyclization: To the crude 5-aryl-2-hydrazinylquinoline, add triethyl orthoformate (5.0 mmol) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[4,3-c]quinoline derivative.

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions on Bromo-Chloro Heterocycles
EntrySubstrateCoupling PartnerReaction TypeCatalyst/LigandBaseSolventTemp (°C)Yield (%)
15-Bromo-2-chloropyrimidinePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
26-Bromo-4-chloroquinolineArylboronic acidSuzuki-MiyauraPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-9070-90
35-Bromo-2-chloropyrimidinePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHFRT80-92
46-Bromo-2-chloroquinolineAnilineBuchwald-HartwigPd₂(dba)₃/XPhosLHMDSDioxane10075-88

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Table 2: Biological Activity of Selected Quinoline-Based Heterocycles
Compound ClassTargetBiological ActivityIC₅₀ / MIC (µM)Reference Cell Line/Organism
Quinoline-Oxadiazole AnaloguesBcl-2AnticancerSub-micromolarBcl-2-expressing cancer cells
Quinoline Hydrazone AnaloguesN/AAnticancerGI₅₀: 0.33 - 4.87NCI 60 human cancer cell lines
Quinoline-Chalcone HybridsEGFR Tyrosine KinaseAnticancer3.46MCF-7
2-Fluoro 9-oxime Ketolide-Quinoline HybridsBacterial RibosomeAntibacterial≤ 0.008 µg/mLS. pneumoniae
Rhodanine-Quinoline ConjugatesN/AAntitubercularMIC: 1.66–9.57 µg/mLM. tuberculosis H37Ra
Imidazo[2,1-b]thiazole-Quinoline Hybrids15-LipoxygenaseEnzyme InhibitionIC₅₀: ≤ 40Soybean 15-LOX
Pyrazolo[4,3-c]quinoline DerivativesiNOS/COX-2Anti-inflammatory~ to positive controlRAW 264.7 cells
2-Chloroquinoline-based Imine DerivativesSARS-CoV-2 MPro/PLProAntiviralKᵢ < 2N/A

Visualizations

Logical Workflow for the Synthesis of Fused Heterocycles

G A This compound B Palladium-Catalyzed Cross-Coupling A->B C Suzuki-Miyaura (C-C Bond) B->C D Sonogashira (C-C Triple Bond) B->D E Buchwald-Hartwig (C-N Bond) B->E F 5-Substituted-2-chloroquinoline Intermediate C->F D->F E->F G Further Functionalization at C2-Position F->G H Intramolecular Cyclization F->H G->H I Novel Fused Heterocycle H->I J Biological Evaluation I->J K Lead Compound Identification J->K

Caption: Synthetic workflow from this compound to novel heterocycles.

Signaling Pathway Inhibition by Quinoline-Based Anticancer Agents

G cluster_0 Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis inhibits Proliferation Cell Proliferation & Survival Apoptosis->Proliferation inhibits Kinase Tyrosine Kinase Signaling Kinase->Proliferation Topoisomerase Topoisomerase I/II DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication DNA_Replication->Proliferation Inhibitor Quinoline-Based Heterocycle Inhibitor->Bcl2 inhibits Inhibitor->Kinase inhibits Inhibitor->Topoisomerase inhibits

Caption: Common molecular targets of quinoline-based anticancer agents.

Developing Assays with 5-Bromo-2-chloroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for developing assays to evaluate the biological activity of 5-Bromo-2-chloroquinoline derivatives. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties. These notes are intended to guide researchers in the screening and characterization of novel compounds based on the this compound core structure.

Application Note 1: Anticancer Activity Screening

This compound derivatives are promising candidates for anticancer drug development. Their cytotoxic and pro-apoptotic effects can be evaluated against a panel of human cancer cell lines. The primary assays for initial screening include cell viability assays to determine the half-maximal inhibitory concentration (IC50) and apoptosis assays to understand the mechanism of cell death.

Data Presentation: Cytotoxicity of Structurally Related Quinolines

While specific IC50 values for this compound derivatives are not extensively available in publicly accessible literature, the following table summarizes the cytotoxic activity of structurally related bromo- and chloro-substituted quinoline compounds against various cancer cell lines. This data can serve as a benchmark for newly synthesized derivatives.

Compound TypeDerivative/CompoundCell LineIC50 (µM)Reference
Rhodanine-2-chloroquinolineCompound 15 HGC (Gastric)>10[1]
Rhodanine-2-chloroquinolineCompound 15 MCF-7 (Breast)>10[1]
Rhodanine-2-chloroquinolineCompound 15 DU-145 (Prostate)>10[1]
Rhodanine-2-chloroquinolineCompound 39 MNK-74 (Gastric)>10[1]
2-Styrylquinoline-HCT 116 (Colon)Varies[2]
Indolo[2,3-b]quinolineCompound 49 HCT116 (Colorectal)0.35[3]
Indolo[2,3-b]quinolineCompound 49 Caco-2 (Colorectal)0.54[3]

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of in vitro cell growth.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.[5]

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[5]

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[7]

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for a specified time (e.g., 24, 48 hours).[5]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[5]

  • Washing: Wash the cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI to 100 µL of the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[5]

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells in 6-well plates B Harvest cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 minutes E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Application Note 2: Investigation of Mechanism of Action

Understanding the molecular mechanism by which this compound derivatives exert their anticancer effects is crucial for lead optimization. Many quinoline derivatives have been shown to induce apoptosis by modulating key signaling pathways involved in cell survival and proliferation.

Potential Signaling Pathways

Based on studies of related quinoline compounds, this compound derivatives may exert their effects through pathways such as:

  • PI3K/AKT/mTOR Pathway: This is a critical signaling pathway that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer drugs.[3]

  • Apoptosis Pathways (Intrinsic and Extrinsic): These pathways involve a cascade of caspase activation leading to programmed cell death. The intrinsic pathway is often regulated by the Bcl-2 family of proteins, while the extrinsic pathway is initiated by death receptors on the cell surface.[8][9]

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Inhibitor This compound derivative (Hypothesized) Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis Stimulus Cellular Stress (e.g., DNA damage) Bax Bax Stimulus->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2 Bcl-2 Bcl2->Bax inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound derivative (Hypothesized) Inhibitor->Bcl2 downregulates

Caption: General overview of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 5-Bromo-2-chloroquinoline, a key intermediate in pharmaceutical and chemical research. The described methodology is a robust two-step process involving the bromination of quinolin-2(1H)-one followed by chlorination of the resulting intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its bifunctional nature, possessing both a reactive chlorine atom and a bromine atom at specific positions on the quinoline scaffold, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The following protocols are designed to be scalable for laboratory and pilot-plant production.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from commercially available quinolin-2(1H)-one.

Overall Reaction Scheme cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination Quinolin-2(1H)-one Quinolin-2(1H)-one 5-Bromoquinolin-2(1H)-one 5-Bromoquinolin-2(1H)-one Quinolin-2(1H)-one->5-Bromoquinolin-2(1H)-one   Br2, Acetic Acid    This compound This compound 5-Bromoquinolin-2(1H)-one->this compound   POCl3   

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromoquinolin-2(1H)-one

This protocol describes the regioselective bromination of quinolin-2(1H)-one at the 5-position.

Materials:

  • Quinolin-2(1H)-one

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Deionized Water

  • Ethanol

Equipment:

  • Large glass reactor with mechanical stirrer, dropping funnel, and reflux condenser

  • Heating/cooling mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry reactor, charge quinolin-2(1H)-one (1.0 eq) and glacial acetic acid (10-15 volumes). Stir the mixture to obtain a suspension.

  • Bromination: Cool the suspension to 10-15 °C using a cooling mantle. Slowly add bromine (1.05 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separate vessel containing cold deionized water (20-30 volumes).

  • Work-up: Add 10% sodium bisulfite solution to the aqueous mixture until the orange color of excess bromine disappears.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C to a constant weight to yield 5-bromoquinolin-2(1H)-one.

Step 2: Synthesis of this compound

This protocol details the conversion of 5-bromoquinolin-2(1H)-one to this compound using phosphorus oxychloride.

Materials:

  • 5-Bromoquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Large glass reactor with mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry reactor equipped with a reflux condenser and a calcium chloride guard tube, charge 5-bromoquinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. In a separate, well-ventilated area, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, requiring appropriate safety precautions.

  • Neutralization: Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol, or by column chromatography on silica gel if higher purity is required.

Data Presentation

The following tables summarize the expected quantitative data for the large-scale synthesis of this compound.

Table 1: Reagent Quantities and Reaction Parameters

ParameterStep 1: BrominationStep 2: Chlorination
Starting Material Quinolin-2(1H)-one5-Bromoquinolin-2(1H)-one
Key Reagent Bromine (Br₂)Phosphorus oxychloride (POCl₃)
Solvent Glacial Acetic AcidNone (POCl₃ as reagent and solvent)
Molar Ratio (SM:Reagent) 1 : 1.051 : (excess, 5-10 vol)
Temperature 10-20 °C (addition), RT (reaction)Reflux (~105-110 °C)
Reaction Time 12-16 hours3-5 hours

Table 2: Expected Yield and Purity

ProductStepTypical Yield (%)Purity (HPLC) (%)
5-Bromoquinolin-2(1H)-one185-95>98
This compound280-90>99 (after purification)

Experimental Workflow Diagram

Synthesis Workflow start Start: Quinolin-2(1H)-one dissolve Suspend in Acetic Acid start->dissolve brominate Add Bromine (10-15 °C) dissolve->brominate react1 Stir at Room Temperature (12-16h) brominate->react1 quench1 Pour into Water react1->quench1 workup1 Add NaHSO3 & Filter quench1->workup1 dry1 Dry Intermediate workup1->dry1 intermediate Intermediate: 5-Bromoquinolin-2(1H)-one dry1->intermediate react2 React with POCl3 (Reflux, 3-5h) intermediate->react2 quench2 Quench on Ice react2->quench2 neutralize Neutralize with NaHCO3 quench2->neutralize extract Extract with DCM neutralize->extract wash Wash with Water & Brine extract->wash dry2 Dry & Concentrate wash->dry2 purify Purify (Recrystallization/Chromatography) dry2->purify end Final Product: this compound purify->end

Caption: Workflow for the large-scale synthesis of this compound.

Safety Considerations

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. The quenching step is highly exothermic and releases corrosive HCl gas. This must be performed in a well-ventilated area, and the addition to ice should be done slowly and cautiously.

  • Glacial Acetic Acid: Corrosive. Handle with appropriate PPE.

  • General Precautions: All reactions should be carried out by trained personnel in a suitable chemical laboratory or pilot plant with access to safety showers and eyewash stations.

By following these detailed protocols and safety guidelines, researchers and drug development professionals can efficiently and safely synthesize this compound on a large scale for their research and development needs.

Application Notes and Protocols for the Quantification of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Bromo-2-chloroquinoline, a key intermediate in pharmaceutical synthesis.[1] The following methods are based on established analytical techniques for analogous halogenated aromatic compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment and quantification of pharmaceutical compounds due to its high resolution and sensitivity.[2] A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound.

Application Note: HPLC-UV

Principle: The method involves the separation of this compound from potential impurities on a C18 reversed-phase column. The separation is achieved by a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. Detection and quantification are performed by a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[2]

Strengths:

  • Excellent for routine quality control.

  • High precision and accuracy.

  • Robust and reproducible methodology.

Limitations:

  • May not be suitable for highly complex matrices without extensive sample cleanup.

  • Less sensitive than mass spectrometry-based methods.

Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 290 nm (or determined by UV scan).[3]

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile).

    • Sample Solution: Accurately weigh the sample containing this compound, dissolve in acetonitrile, and dilute to a final concentration within the calibration range.

  • Analysis Procedure:

    • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

    • Inject the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data (Representative)
ParameterHPLC-UV
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Working Prepare Working Standards Standard->Working Inject Inject into HPLC Working->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample/Standard in Solvent Inject Inject into GC Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standards Integrate->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extract Extraction from Matrix (e.g., Protein Precipitation) Inject Inject into LC Extract->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Select Select Precursor Ion Ionize->Select Fragment Fragment Ion Select->Fragment Monitor Monitor Product Ion (MRM) Fragment->Monitor Integrate Integrate Peak Area Ratio Monitor->Integrate Quantify Quantify vs. Standards Integrate->Quantify UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification Standards Prepare Calibration Standards Blank Zero with Blank Solvent Standards->Blank Sample Prepare Sample Solution Measure Measure Absorbance at λmax Sample->Measure Blank->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 5-Bromo-2-chloroquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are:

  • Chlorination of 5-bromo-2-hydroxyquinoline (5-bromoquinolin-2(1H)-one): This is a widely used method where the hydroxyl group at the 2-position of the quinoline ring is replaced by a chlorine atom. Common chlorinating agents include phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or a catalytic amount of dimethylformamide (DMF).[1][2]

  • Sandmeyer Reaction of 5-bromo-2-aminoquinoline: This classic reaction in aromatic chemistry involves the diazotization of the 2-amino group, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[3][4]

Q2: My chlorination reaction of 5-bromo-2-hydroxyquinoline with POCl₃ is giving a low yield. What are the potential reasons?

A2: Low yields in this reaction can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or a suboptimal amount of the chlorinating agent.

  • Side reactions: The formation of undesired byproducts can significantly lower the yield of the target compound.

  • Moisture: The presence of water can decompose the chlorinating agents (POCl₃ and PCl₅). It is crucial to use dry glassware and reagents.

  • Suboptimal work-up: The product may be lost during the work-up and purification steps. For instance, pouring the reaction mixture onto ice and water can sometimes lead to hydrolysis of the product back to the starting material if the conditions are too acidic.[1]

Q3: I am observing a dark-colored, tar-like substance in my reaction mixture. What could be the cause?

A3: The formation of dark tars or polymeric materials is often a result of:

  • Excessive heat: Overheating the reaction mixture can lead to the decomposition of the starting materials and products.

  • Presence of impurities: Impurities in the starting materials can act as catalysts for polymerization or other side reactions.

  • Air sensitivity: Some quinoline derivatives can be sensitive to oxidation, leading to discoloration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q4: How can I effectively purify the crude this compound?

A4: Purification can typically be achieved by:

  • Recrystallization: Choosing an appropriate solvent system is key. A solvent in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal.

  • Column chromatography: Silica gel chromatography is a common method for purifying quinoline derivatives. A solvent system of ethyl acetate and hexane is often effective.[5] If the compound shows strong adsorption to silica, using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) may be beneficial.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete Reaction - Ensure the reaction is heated to the appropriate temperature (reflux for POCl₃).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Use a sufficient excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃).[2]
Moisture Contamination - Flame-dry all glassware before use.- Use anhydrous solvents and reagents.
Product Loss During Work-up - Carefully neutralize the reaction mixture after quenching with ice.- Extract the product with a suitable organic solvent multiple times.- Optimize the pH during extraction to ensure the product is in its neutral, less water-soluble form.
Formation of Dark Tar/Polymeric Byproducts Excessive Reaction Temperature - Maintain a stable and appropriate reaction temperature. For POCl₃ reactions, this is typically the reflux temperature.- Avoid localized overheating by ensuring efficient stirring.
Impure Starting Materials - Purify the starting materials (e.g., 5-bromo-2-hydroxyquinoline) by recrystallization before use.
Product is an Oil Instead of a Solid Presence of Impurities - The presence of residual solvent or byproducts can lower the melting point. Purify the product thoroughly by column chromatography or recrystallization.
Difficulty in Purifying the Product Product Streaking on TLC Plate - Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to improve the chromatography.
Product is Insoluble in Common Solvents - Try a wider range of solvents for recrystallization, including polar aprotic solvents like DMF or DMSO (use with caution due to high boiling points).

Quantitative Data Summary

The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. Below is a comparative summary of typical yields for analogous reactions.

Synthetic Method Starting Material Reagents Typical Yield Reference
Chlorination7-Bromo-2-hydroxyquinolineThionyl Chloride, DMF, Dichloromethane78.8%Analogue Synthesis
Sandmeyer Reaction2,6-dichloroanilineHBr, NaNO₂, CuBr89% (of 1-bromo-2,3-dichlorobenzene)Analogue Synthesis[7]
Sandmeyer ReactionSubstituted anilinest-BuONO, CuBr₂Good yieldsGeneral Method[3]

Note: The yields are for analogous or related reactions and may vary for the synthesis of this compound.

Experimental Protocols

Method 1: Chlorination of 5-Bromo-2-hydroxyquinoline with POCl₃ (General Procedure)

This protocol is adapted from the synthesis of analogous 2-chloroquinoline derivatives.[2]

Materials:

  • 5-Bromo-2-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-Bromo-2-hydroxyquinoline (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Sandmeyer Reaction of 5-Bromo-2-aminoquinoline (General Procedure)

This is a general protocol for a Sandmeyer reaction to produce an aryl chloride.[3][4]

Materials:

  • 5-Bromo-2-aminoquinoline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Diazotization:

    • Dissolve 5-Bromo-2-aminoquinoline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the freshly prepared diazonium salt solution to the CuCl solution with stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the nitrogen evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Basify the mixture with a sodium hydroxide solution to precipitate the crude product.

    • Filter the solid product, wash with water, and dry.

    • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Chlorination of 5-Bromo-2-hydroxyquinoline

G start Start: 5-Bromo-2-hydroxyquinoline reagents Add POCl3 start->reagents reflux Reflux at 110°C for 2-4h reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Quench with ice Neutralize with NaHCO3 monitor->workup Reaction complete extraction Extract with organic solvent workup->extraction dry Dry and concentrate extraction->dry purify Purify (Recrystallization or Chromatography) dry->purify end End: Pure this compound purify->end G start Low Yield Observed check_reaction Check TLC for unreacted starting material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes complete Reaction Complete check_reaction->complete No extend_time Increase reaction time/temperature incomplete->extend_time check_workup Review work-up procedure complete->check_workup loss_extraction Product loss during extraction? check_workup->loss_extraction optimize_extraction Optimize pH, use more solvent loss_extraction->optimize_extraction Yes loss_purification Product loss during purification? loss_extraction->loss_purification No optimize_purification Optimize recrystallization solvent or chromatography conditions loss_purification->optimize_purification Yes side_reactions Check for side products by TLC/NMR loss_purification->side_reactions No optimize_conditions Optimize reaction conditions (e.g., temperature, reagent purity) side_reactions->optimize_conditions Yes

References

Technical Support Center: Purification of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-chloroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

Answer: Low recovery after recrystallization is a common issue. The primary causes are using too much solvent, cooling the solution too quickly, or premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent Usage: The goal of recrystallization is to create a saturated solution at high temperature. Use the minimum amount of hot solvent required to fully dissolve your crude this compound. Adding solvent in small portions to the heated mixture can help prevent using an excess.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop. This encourages the formation of pure crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller, less pure crystals.

  • Prevent Premature Crystallization: If the product crystallizes in the funnel during hot filtration, pre-heat the funnel and filter paper with hot solvent before filtering your dissolved compound.

  • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization.[1]

Issue 2: Oily Product Instead of Crystals

Question: My compound is "oiling out" and not forming solid crystals during recrystallization. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Adjust Temperature: Reheat the solution to dissolve the oil.

  • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. For a non-polar compound like this compound, a slightly more polar co-solvent might be effective.

  • Induce Crystallization: Once the solution has cooled, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of pure product can also initiate crystallization.

Issue 3: Persistent Impurities After Column Chromatography

Question: I am unable to separate my desired product from a persistent impurity using column chromatography. What can I do?

Answer: Co-elution of impurities is a common challenge in column chromatography. This can be due to an inappropriate solvent system or overloading the column.

Troubleshooting Steps:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. The ideal system will show good separation between your product spot and the impurity spot, with the product having an Rf value between 0.2 and 0.4.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar polarities.

  • Check Column Loading: Do not overload the column with your crude product. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Ensure Proper Packing: A poorly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is uniformly packed and the top surface is level.

Issue 4: The Purified Crystals are Colored

Question: The crystals I obtained are colored, but the pure compound should be colorless or slightly yellow. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by using activated charcoal.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent for recrystallization, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, which may slightly reduce the yield.[1]

  • Second Recrystallization: A second recrystallization is often an effective method for improving the purity and color of the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, which is a relatively non-polar molecule, non-polar to moderately polar solvents are a good starting point. Based on data for similar compounds, hexane has been used for 6-Bromo-2-chloroquinoline.[1] Other potential solvents or solvent systems to screen include heptane/toluene, ethanol/water, and methanol/acetone.[1][3]

Q3: How do I select a solvent system for column chromatography?

A3: The selection of a mobile phase for column chromatography is typically done by first running Thin Layer Chromatography (TLC) plates with the crude mixture in various solvent systems.[4][5] A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4, with clear separation from other spots. For quinoline derivatives, mixtures of ethyl acetate and hexanes are commonly used.[6]

Q4: What are the potential process-related impurities in the synthesis of this compound?

A4: Process-related impurities can arise from starting materials, by-products, or degradation products. Depending on the synthetic route, potential impurities could include unreacted starting materials, isomers (e.g., 8-Bromo-2-chloroquinoline), or di-brominated quinoline species.[3][7] The presence of these will influence the choice of purification strategy.

Q5: How can I monitor the purity of my this compound?

A5: The purity of your compound can be monitored throughout the purification process using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A pure compound should exhibit a single spot on a TLC plate and a sharp melting point. HPLC can provide a quantitative measure of purity.

Data Presentation

Table 1: Recrystallization Solvent Systems for Bromoquinoline Derivatives

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Yield (%)Reference
6-Bromo-2-chloroquinolineHexane-58[1]
5-Bromo-8-nitroisoquinolineHeptane / Toluene4:147-51[3]
5,7-Dibromo-8-hydroxyquinolineBenzene-90[6]
7-Bromo-8-hydroxyquinolineMethanol / Acetone1:151[6]

Note: Data for this compound is not explicitly available in the searched literature. This table provides data for structurally similar compounds as a starting point for optimization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent (e.g., hexane).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification purity_check1 Purity Check (TLC, MP) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (TLC, HPLC) column_chromatography->purity_check2 purity_check1->column_chromatography Not Pure pure_product Pure Product purity_check1->pure_product Pure purity_check2->pure_product Pure further_purification Further Purification Needed purity_check2->further_purification Not Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No solution1 Use less solvent Slow cooling Recover from mother liquor low_yield->solution1 Yes colored_crystals Colored Crystals? oiling_out->colored_crystals No solution2 Reheat and add co-solvent Scratch flask Use seed crystal oiling_out->solution2 Yes solution3 Treat with activated charcoal Perform hot filtration Re-recrystallize colored_crystals->solution3 Yes end Problem Solved colored_crystals->end No solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Reactions of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloroquinoline in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: The most prevalent side products in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination involving this compound include:

  • Homocoupling Products: Dimerization of the coupling partner, such as the formation of biphenyl from phenylboronic acid in Suzuki reactions, or a 1,3-diyne from a terminal alkyne in Sonogashira reactions. This is often promoted by the presence of oxygen.

  • Dehalogenated Quinolines: Reduction of one or both halogen atoms on the quinoline core to yield 5-bromoquinoline, 2-chloroquinoline, or quinoline itself.

  • Hydrolysis Product: Conversion of the 2-chloro group to a hydroxyl group, resulting in the formation of 5-bromoquinolin-2(1H)-one. This can be promoted by the presence of water and certain basic or acidic conditions.[1]

  • Products from Reaction at the C-2 Position: While the C-Br bond at the 5-position is generally more reactive, side products resulting from the reaction at the C-Cl bond at the 2-position can occur, especially under forcing conditions or with specific catalyst systems.

Q2: How can I selectively functionalize the 5-position of this compound without reacting at the 2-position?

A2: The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. To achieve high selectivity for the 5-position, it is crucial to control the reaction conditions. This includes using a suitable palladium catalyst and ligand system, carefully selecting the base, and maintaining an appropriate reaction temperature. For less reactive coupling partners, optimization of these parameters is key to preventing reaction at the less reactive C-Cl bond.

Q3: My Sonogashira coupling reaction with this compound is producing a significant amount of alkyne dimer. How can I prevent this?

A3: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by copper(I) catalysts in the presence of oxygen. To minimize this, you can:

  • Employ Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that effectively eliminate this side reaction.

  • Ensure Rigorous Exclusion of Oxygen: Deoxygenate all solvents and reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

Q4: I am observing the formation of 5-bromoquinolin-2(1H)-one in my reaction. What are the likely causes and how can I avoid it?

A4: The formation of 5-bromoquinolin-2(1H)-one is due to the hydrolysis of the 2-chloro substituent. This can be caused by the presence of water in your reaction, especially when using hydroxide bases or running the reaction at elevated temperatures. To prevent this, ensure you are using anhydrous solvents and reagents. If a basic reaction condition is required, consider using non-hydroxide bases such as carbonates or phosphates.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of Multiple Side Products in a Suzuki-Miyaura Coupling

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Isolation of the desired product is difficult, and the yield is low.

  • Presence of homocoupled biaryl and dehalogenated quinoline identified by MS.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Yield & Multiple Products in Suzuki Coupling check_reagents Verify Purity and Stoichiometry of Boronic Acid and Base start->check_reagents check_deoxygenation Ensure Rigorous Deoxygenation of Solvents and Inert Atmosphere check_reagents->check_deoxygenation If reagents are pure and stoichiometry is correct check_reagents_sol Use fresh, high-purity boronic acid (1.1-1.5 equiv.). Use anhydrous base (e.g., K3PO4, Cs2CO3). optimize_catalyst Optimize Palladium Catalyst and Ligand Loading check_deoxygenation->optimize_catalyst If deoxygenation is thorough check_deoxygenation_sol Degas solvent with Ar/N2 sparging or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas. optimize_temp Lower Reaction Temperature optimize_catalyst->optimize_temp If side products persist optimize_catalyst_sol Screen different phosphine ligands (e.g., SPhos, XPhos). Vary catalyst loading (1-5 mol%). purify_product Purify Product via Column Chromatography optimize_temp->purify_product optimize_temp_sol Run reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to improve selectivity and reduce dehalogenation.

Troubleshooting Suzuki-Miyaura Coupling Reactions
Issue 2: Incomplete Conversion and/or Reaction at the C-2 Position in Buchwald-Hartwig Amination

Symptoms:

  • Significant amount of starting material remains after prolonged reaction time.

  • Mass spectrometry indicates the presence of the desired 5-amino product as well as the 2-amino and/or 2,5-diamino substituted quinoline.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Incomplete Conversion or Loss of Selectivity in Amination check_catalyst Evaluate Catalyst and Ligand System start->check_catalyst check_base Assess Base Strength and Stoichiometry check_catalyst->check_base If catalyst is appropriate check_catalyst_sol Use a more active catalyst system (e.g., a pre-catalyst). Employ bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to favor reaction at the C-Br bond. optimize_temp_time Adjust Reaction Temperature and Time check_base->optimize_temp_time If base is suitable check_base_sol Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS). Ensure at least 1.5 equivalents of base are used. purify_product Isolate Desired Product optimize_temp_time->purify_product optimize_temp_time_sol For selectivity at C-5, start with milder temperatures (e.g., 80-90 °C). For full conversion, a higher temperature may be needed, but monitor for C-2 reactivity. Increase reaction time if necessary.

Troubleshooting Buchwald-Hartwig Amination

Data on Common Side Products

While precise quantitative data for side product formation in reactions of this compound is not extensively reported, the following table provides an illustrative summary of typical side product profiles for the discussed reaction types. The actual yields can vary significantly based on the specific reaction conditions and coupling partners.

Reaction TypeCommon Side ProductTypical Yield Range (%)Factors Influencing Formation
Suzuki-Miyaura Coupling Homocoupling of Boronic Acid5 - 20Presence of O₂, high temperature, excess boronic acid
Dehalogenation (at C-5 or C-2)2 - 10High temperature, prolonged reaction time, certain ligands
Hydrolysis (at C-2)< 5Presence of H₂O, hydroxide bases
Sonogashira Coupling Homocoupling of Alkyne10 - 50+Presence of O₂, copper(I) co-catalyst
Dehalogenation (at C-5 or C-2)2 - 15High temperature, catalyst decomposition
Buchwald-Hartwig Amination Reaction at C-2 Position0 - 10High temperature, less bulky ligands, prolonged reaction time
Dehalogenation (at C-5)< 5High temperature, catalyst system

Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual yields of side products will depend on the specific experimental conditions.

Experimental Protocols

General Protocol for a Selective Suzuki-Miyaura Coupling at the 5-Position
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Copper-Free Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) in a degassed solvent such as THF or DMF.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromo-2-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

A1: The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. Therefore, selective coupling at the 5-position (C-Br) is expected under standard Suzuki coupling conditions. Achieving coupling at the 2-position (C-Cl) typically requires more forcing conditions, such as higher temperatures and more active catalyst systems, and is often performed after the 5-position has been functionalized.

Q2: What are the most effective palladium catalysts and ligands for the Suzuki coupling of this compound?

A2: For the coupling at the more reactive C-Br bond, standard palladium catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective. However, for achieving high yields and for more challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more successful. For the less reactive C-Cl bond, these more advanced catalyst systems are typically necessary.

Q3: How does the choice of base impact the reaction?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1] The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For challenging couplings, stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often preferred.

Q4: What solvent systems are recommended for this reaction?

A4: A variety of solvents can be used, often in aqueous mixtures to aid in the dissolution of the base. Common choices include 1,4-dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF). The solvent system should be chosen to ensure adequate solubility of all reactants at the reaction temperature.

Q5: My reaction is not proceeding to completion. What are the likely causes?

A5: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed. Ensure proper degassing to remove oxygen and consider using a pre-catalyst that readily forms Pd(0).

  • Insufficient Temperature: Many Suzuki couplings require heating, typically in the range of 80-120 °C.

  • Poor Reagent Quality: The boronic acid may have degraded (protodeboronation). Using a more stable boronic ester (e.g., a pinacol ester) can mitigate this.

  • Inappropriate Base or Solvent: The chosen base may not be strong enough, or the reactants may not be fully soluble in the chosen solvent system.

Troubleshooting Guide

Problem 1: Low to No Product Yield
Potential Cause Recommended Solution
Catalyst/Ligand Inactivity Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For this substrate, consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or Pd(dppf)Cl₂.[2]
Ineffective Base Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity.
Poor Solubility Try a different solvent system (e.g., dioxane/water, toluene/water, DMF) to ensure all reactants are dissolved at the reaction temperature.
Protodeboronation of Boronic Acid Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using a more stable boronic ester (e.g., pinacol ester).
Reaction Temperature Too Low Gradually increase the reaction temperature, typically to between 80-110 °C. Microwave irradiation can also be effective in reducing reaction times and increasing yields.
Problem 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Dehalogenation of this compound The palladium intermediate reacts with a hydride source instead of the boronic acid.The choice of base and solvent can influence this. Screen different bases and consider using anhydrous solvents if appropriate.
Protodeboronation The boronic acid reacts with a proton source (e.g., water) instead of the palladium complex.Minimize water content in non-aqueous systems, use a milder base, or switch to a more stable boronic ester.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from Suzuki coupling reactions of substrates analogous to this compound, illustrating the impact of different catalysts and boronic acid substituents on reaction yield.

Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid

Reaction Conditions: K₂CO₃ as base, dimethoxyethane as solvent, 80 °C.

Entry Pd Catalyst Reaction Time (h) Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂438
3Pd(PCy₃)₂445
4Pd(dppf)Cl₂280

(Data adapted from a study on a structurally similar N-heterocyclic compound to provide a relative comparison of catalyst effectiveness.[2])

Table 2: Selective Suzuki Coupling of 1-Bromo-4-(chloromethyl)benzene with Various Arylboronic Acids

Reaction Conditions: 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄, 2 equiv. Cs₂CO₃, Toluene/H₂O (10:1), 80 °C, 2 h.

Entry Arylboronic Acid Yield (%)
1Phenylboronic acid91
24-Methylphenylboronic acid93
34-Methoxyphenylboronic acid89
44-Fluorophenylboronic acid85
54-(Trifluoromethyl)phenylboronic acid75
63-Methylphenylboronic acid98
73-Chlorophenylboronic acid73
82-Methylphenylboronic acid85

(Data adapted to illustrate the electronic effects of boronic acid substituents on yield in a selective C-Br coupling context.[3])

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the 5-Position of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Solvent Addition and Degassing:

    • Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).

    • Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloroquinoline.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OR)3- PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'B(OH)2 Boronate [Ar'B(OH)3]- BoronicAcid->Boronate + OH- Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation ArylHalide This compound (Ar-X) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

troubleshooting failed reactions involving 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-chloroquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile building block. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common issues encountered during experimentation.

General Information

Q1: What are the key reactive sites on this compound?

This compound possesses two primary reactive sites for cross-coupling and nucleophilic substitution reactions: the C-Br bond at the 5-position and the C-Cl bond at the 2-position. The inherent differences in the bond strengths and electronic environment of these two positions allow for selective functionalization under appropriate reaction conditions.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This difference in reactivity is the basis for achieving selective functionalization at the C5 position while leaving the C2-chloro group available for subsequent transformations.

Troubleshooting Failed Reactions: A Logical Approach

When a reaction with this compound fails or gives low yields, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and resolve common issues.

G start Reaction Failed/Low Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Scrutinize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purity of this compound? Coupling partner quality? Accurate stoichiometry? check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Correct sub_conditions Anhydrous/degassed solvents? Inert atmosphere maintained? Correct temperature & time? check_conditions->sub_conditions check_side_reactions 4. Analyze for Side Reactions check_catalyst->check_side_reactions Catalyst Appropriate sub_catalyst Appropriate Pd source & ligand? Correct catalyst loading? Catalyst deactivation? check_catalyst->sub_catalyst optimize Systematic Optimization check_side_reactions->optimize Side Reactions Identified sub_side_reactions Homocoupling? Dehalogenation? Protodeborylation? check_side_reactions->sub_side_reactions

Caption: A logical workflow for troubleshooting failed reactions.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the common causes?

Failure of a Suzuki-Miyaura coupling reaction can often be attributed to several factors:

  • Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh batch or converting it to a more stable boronate ester.

  • Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Ensure proper degassing of solvents and maintenance of an inert atmosphere to prevent catalyst decomposition into palladium black.

  • Inappropriate Base: The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction outcome. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Suboptimal Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.

Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To mitigate this:

  • Thorough Degassing: Ensure all solvents are rigorously degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use of a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst can lead to a more controlled generation of the active Pd(0) species, potentially reducing side reactions.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the amount of boronic acid (e.g., to 1.1 equivalents) can sometimes disfavor the homocoupling pathway.

Table 1: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling at C5

ParameterConditionNotes
Palladium Source Pd(PPh₃)₄ or PdCl₂(dppf)2-5 mol% loading is a good starting point.
Ligand PPh₃ or dppfThe ligand is part of the catalyst complex.
Base K₂CO₃ or K₃PO₄2-3 equivalents. K₃PO₄ is often effective for challenging substrates.
Solvent Dioxane/H₂O or Toluene/H₂OTypically a 4:1 to 10:1 ratio. Ensure proper degassing.
Temperature 80-100 °CMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C5
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish or fails. What should I check?

Challenges in Buchwald-Hartwig amination often stem from the catalyst system and reaction conditions:

  • Catalyst and Ligand Choice: The selection of the palladium source and, critically, the phosphine ligand is paramount. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[2]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[3]

  • Solvent Purity: Anhydrous and deoxygenated solvents are critical for the stability of the catalytic system. Toluene and dioxane are commonly used solvents.

  • Amine Reactivity: The nature of the amine coupling partner can influence the reaction outcome. Primary amines are generally more reactive than secondary amines.

Q6: How can I achieve selective amination at the C5-Br position over the C2-Cl position?

Given the higher reactivity of the C-Br bond, selective amination at the 5-position is achievable by carefully controlling the reaction conditions. A study on the closely related 6-bromo-2-chloroquinoline demonstrated that selective amination of the C-Br bond can be achieved.[4] Key factors for selectivity include:

  • Milder Conditions: Employing lower reaction temperatures and shorter reaction times can favor the more reactive C-Br bond.

  • Appropriate Catalyst System: A well-chosen catalyst-ligand combination can enhance the selectivity. For instance, using a less reactive catalyst system might be sufficient for the C-Br bond while leaving the C-Cl bond untouched.

Table 2: Recommended Starting Conditions for Selective Buchwald-Hartwig Amination at C5

ParameterConditionNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol% is a typical starting point.
Ligand XPhos, SPhos, or BINAP1.2-2.4 mol% (relative to Pd).
Base NaOtBu or Cs₂CO₃1.2-1.5 equivalents.
Solvent Toluene or DioxaneMust be anhydrous and degassed.
Temperature 80-110 °COptimization may be required.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Buchwald-Hartwig Amination Workflow

G start Prepare Reaction Vessel (Oven-dried, inert atmosphere) add_solids Add this compound, Pd source, ligand, and base start->add_solids add_liquids Add anhydrous, degassed solvent and amine coupling partner add_solids->add_liquids react Heat to desired temperature (e.g., 80-110 °C) add_liquids->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Work-up and Purification monitor->workup Reaction Complete

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Q7: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? Which position is more likely to react?

Yes, SNAr reactions are possible with this compound. The 2-chloro position is generally more activated towards nucleophilic attack than the 5-bromo position. This is due to the electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack at the C2 position. In the synthesis of some 4-aminoquinoline derivatives, the chloro group at the 4-position is effectively substituted by amino alcohols.[5]

Q8: I am trying to react this compound with an amine nucleophile, but the reaction is not proceeding. What can I do?

For a successful SNAr reaction with an amine:

  • Increase Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

  • Use a Stronger Nucleophile: If a neutral amine is unreactive, consider using its corresponding amide (generated in situ with a strong base) to increase nucleophilicity.

  • Solvent Choice: A polar aprotic solvent like DMSO or DMF can help to stabilize the charged intermediate and accelerate the reaction.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be beneficial, especially if the nucleophile and substrate have different solubilities.

Other Cross-Coupling Reactions

Q9: Is it possible to perform other cross-coupling reactions like Sonogashira, Heck, or cyanation on this compound?

Yes, other palladium-catalyzed cross-coupling reactions can be performed on this compound. The principle of selective reactivity at the C5-Br bond generally holds true for these reactions as well.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with the aryl halide. Selective coupling at the C5-Br position is expected under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).

  • Heck Reaction: The Heck reaction couples the aryl halide with an alkene.[6] Again, preferential reaction at the more reactive C-Br bond is anticipated.

  • Cyanation: The introduction of a nitrile group can be achieved via palladium-catalyzed cyanation.[7] Various cyanide sources can be used, and the reaction conditions can be tuned to favor substitution at the C5 position.

For all these reactions, careful optimization of the catalyst, ligands, base, solvent, and temperature will be necessary to achieve high yields and selectivity. When troubleshooting, the same principles of ensuring reagent purity, maintaining an inert atmosphere, and considering potential side reactions apply.

References

stability issues of 5-Bromo-2-chloroquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 5-Bromo-2-chloroquinoline under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes degradation from moisture and atmospheric oxygen. Keep it away from strong oxidizing agents and incompatible materials.

Q2: What are the main safety precautions when handling this compound?

A2: this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[2] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All handling should be performed in a well-ventilated fume hood.[3]

Q3: In which common organic solvents is this compound soluble?

Q4: Which of the two halogen atoms (C2-Cl or C5-Br) is more reactive in cross-coupling reactions?

A4: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond.[5][6] This allows for selective functionalization at the C5 position by carefully controlling reaction conditions. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[5]

Q5: Can this compound undergo nucleophilic aromatic substitution (SNAr)?

A5: Yes, the 2-chloro position on the quinoline ring is activated towards nucleophilic substitution.[7][8] Strong nucleophiles can displace the chloride. This reactivity is a key consideration, as it can be a desired reaction pathway or a potential source of side products if nucleophilic reagents are present.

Troubleshooting Guide for Common Stability Issues

This guide addresses specific problems that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Low or No Yield in Cross-Coupling Reactions Catalyst Inactivity: The Palladium(0) catalyst may have been deactivated by oxygen.Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents.
Inappropriate Base: The base used may be too weak or too strong, potentially leading to substrate degradation or poor catalyst turnover.For Suzuki reactions, common bases include K₃PO₄, Cs₂CO₃, and Na₂CO₃.[9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used, but base-sensitive functional groups may require milder conditions with bases like K₂CO₃.[5][10]
Poor Ligand Choice: The phosphine ligand may not be suitable for the specific transformation, leading to slow reaction rates or catalyst decomposition.For Buchwald-Hartwig reactions, consider sterically hindered biarylphosphine ligands (e.g., XantPhos, SPhos).[11][12] For Suzuki couplings, PPh₃ or other specialized ligands can be effective.[12]
Formation of Multiple Unidentified Side Products Thermal Decomposition: The reaction temperature may be too high, causing the starting material or product to decompose.Run the reaction at the lowest effective temperature. Typical temperatures for cross-coupling reactions are between 80-100°C.[5][13] Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.
Reaction with Solvent: Protic solvents (e.g., methanol, ethanol) can act as nucleophiles, especially at elevated temperatures, potentially displacing the 2-chloro group. Aprotic solvents are generally preferred.[14]Use aprotic solvents like toluene, dioxane, or DMF.
Hydrodehalogenation: A common side reaction where one or both halogens are replaced by a hydrogen atom.This can result from β-hydride elimination in Buchwald-Hartwig reactions or other catalyst-driven side pathways.[15] Optimization of ligand, base, and temperature may be necessary.
Difficulty in Purifying the Final Product Residual Catalyst: Palladium residues can contaminate the product, appearing as dark coloration.Use appropriate workup procedures, including washing with aqueous solutions (e.g., brine) and considering filtration through a pad of Celite®.[13] Recrystallization or column chromatography are standard purification methods.[16]
Product Instability on Silica Gel: The product may be unstable on standard silica gel during chromatography.Consider using a deactivated (neutral) silica gel or an alternative purification method like recrystallization.[16]
Double Reaction (Substitution at both Br and Cl sites) Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the less reactive C-Cl bond also participating in the cross-coupling reaction.To achieve selective mono-functionalization at the C5-Br position, use milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction progress carefully.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol outlines a general procedure for the selective cross-coupling of an arylboronic acid at the C5-bromo position of this compound.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 - 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 ratio).[13]

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol provides a general method for the selective amination at the C5-bromo position.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), and a suitable phosphine ligand (e.g., XantPhos, 0.02-0.04 equiv.).

  • Inert Atmosphere: Seal the tube and thoroughly purge with argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography or recrystallization.

Visualizations

The following diagrams illustrate key logical and experimental workflows.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Inert Was Inert Atmosphere Maintained? Start->Check_Inert Check_Reagents Are Reagents (Base, Ligand) Optimal? Check_Inert->Check_Reagents Yes Degassed_Solvents Use Degassed Solvents & Purge System Check_Inert->Degassed_Solvents No Check_Temp Is Temperature Appropriate? Check_Reagents->Check_Temp Yes Optimize_Conditions Systematically Optimize Conditions (Base, Ligand, Temp) Check_Reagents->Optimize_Conditions No Check_Temp->Optimize_Conditions No Success Yield Improved Check_Temp->Success Yes Optimize_Conditions->Success Degassed_Solvents->Check_Reagents G reactant This compound condition1 Mild Conditions (e.g., 80°C, Shorter Time) Pd Catalyst + Ligand/Base reactant->condition1 More Reactive Site condition2 Harsh Conditions (e.g., >110°C, Long Time) Pd Catalyst + Ligand/Base reactant->condition2 Less Reactive Site product1 5-Substituted-2-chloroquinoline (Selective C-Br reaction) condition1->product1 product2 2,5-Disubstituted-quinoline (Reaction at C-Br and C-Cl) condition2->product2

References

Technical Support Center: Overcoming Poor Solubility of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 5-Bromo-2-chloroquinoline in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The planarity of the quinoline ring system, combined with the presence of both bromine and chlorine substituents, contributes to a stable crystal lattice. This strong crystal packing energy is difficult to overcome by solvent-solute interactions, leading to low solubility in many standard organic solvents.

Q2: What are the initial steps to address the poor solubility of this compound in a reaction?

A2: The most direct approach is to modify the reaction conditions. This includes screening a variety of solvents, particularly polar aprotic solvents, and systematically increasing the reaction temperature. Elevated temperatures can significantly enhance the solubility of solid reactants.

Q3: Can the choice of palladium catalyst and ligand affect the outcome when dealing with a poorly soluble substrate like this compound?

A3: Absolutely. While the catalyst and ligand do not directly solubilize the substrate, their stability and activity are crucial, especially under the more forcing conditions (e.g., higher temperatures) often required to dissolve this compound. Using robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, is often beneficial for challenging substrates.

Q4: Are there any solvent-free methods to circumvent solubility issues with this compound?

A4: Yes, mechanochemical methods like ball milling can be highly effective.[1][2] This technique involves the grinding of solid reactants together, where the mechanical energy input can promote the reaction in the solid state, thereby bypassing the need for a solvent altogether.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Cause: Incomplete dissolution of this compound.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents. Polar aprotic solvents like DMF, DMSO, 1,4-dioxane, and THF are often good starting points. Aromatic solvents such as toluene, sometimes in combination with a co-solvent, can also be effective.

  • Temperature Increase: Gradually increase the reaction temperature, often in the range of 80-120 °C. Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve solubility.

  • Co-solvent Addition: The use of a co-solvent can significantly improve solubility. For Suzuki couplings, a common practice is to use a mixture of an organic solvent with water (e.g., dioxane/water, toluene/water) to help dissolve the inorganic base and the organoboron reagent.

  • Homogenization: Ensure vigorous stirring to maximize the interaction between the solid substrate and the solvent.

Issue 2: Reaction Stalls or Fails in Buchwald-Hartwig Amination

Possible Cause: The concentration of dissolved this compound is too low for the catalytic cycle to proceed efficiently.

Troubleshooting Steps:

  • Solvent and Base Combination: The choice of solvent and base is interconnected. Strong, soluble bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are often used in non-polar solvents like toluene or THF. For less soluble inorganic bases like K₃PO₄ or Cs₂CO₃, polar aprotic solvents such as dioxane or DMF are generally more suitable.

  • Elevated Temperature: These reactions often require heating. A systematic screen of temperatures from 80 °C up to 120 °C is recommended.

  • Use of a More Solubilizing Ligand: While ligands don't directly dissolve the substrate, some ligand-palladium complexes may have better solubility in the reaction medium. Experiment with different classes of ligands.

  • Slow Addition: In some cases, slow addition of a solution of the amine and base to a heated suspension of the this compound and catalyst in the reaction solvent can maintain a low, but sufficient, concentration of the dissolved haloquinoline for the reaction to proceed.

Data Presentation

Estimated Solubility of Haloquinolines in Organic Solvents
CompoundSolventTemperature (°C)Solubility (mg/mL)Reference
4,7-DichloroquinolineWater25~0.05[3]
4,7-DichloroquinolineEthanol25~10[3]
4,7-DichloroquinolineTHF25~100[3]
4,7-DichloroquinolineAcetonitrile25~20[3]
4,7-DichloroquinolineAcetone25~50[3]
5-BromoquinolineDMSORoom Temp.100[4]
2-ChloroquinolineMethanolRoom Temp.100[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Poorly Soluble Aryl Halide

This protocol is a starting point and may require optimization for this compound.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Poorly Soluble Aryl Halide

This protocol is a starting point and may require optimization for this compound.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for Poor Solubility start Reaction with this compound Fails or Gives Low Yield check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase Reaction Temperature (e.g., 80-120 °C or Microwave) check_solubility->increase_temp No check_catalyst Is the Catalyst/Ligand System Optimal? check_solubility->check_catalyst Yes screen_solvents Screen Solvents (e.g., Dioxane, DMF, DMSO, Toluene) increase_temp->screen_solvents use_cosolvent Use a Co-solvent System (e.g., Dioxane/Water, Toluene/Water) screen_solvents->use_cosolvent use_cosolvent->check_catalyst screen_catalysts Screen Catalysts/Ligands (e.g., Buchwald ligands, NHC ligands) check_catalyst->screen_catalysts No check_base Is the Base Appropriate? check_catalyst->check_base Yes screen_catalysts->check_base screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_base->screen_bases No success Reaction Successful check_base->success Yes consider_mechanochem Consider Solvent-Free Methods (e.g., Ball Milling) screen_bases->consider_mechanochem consider_mechanochem->success

Caption: A logical workflow for troubleshooting reactions with poorly soluble this compound.

Solvent_Selection_Pyramid Solvent Selection Strategy cluster_0 Initial Screening cluster_1 Alternative Options cluster_2 Advanced Strategies A Polar Aprotic Solvents (Dioxane, THF, DMF, DMSO) B Aromatic Solvents (Toluene, Xylene) C Co-Solvent Systems (e.g., Toluene/Water) D High-Boiling Point Ethers (e.g., Diglyme) E Solvent-Free (Ball Milling)

Caption: A hierarchical approach to solvent selection for improving the solubility of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection, reaction optimization, and troubleshooting for cross-coupling reactions involving 5-bromo-2-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing cross-coupling reactions with this compound?

The main challenge is achieving chemoselectivity. The substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity of aryl halides follows the order: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective coupling at the more reactive C5-Br bond, leaving the C2-Cl bond available for subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C2-Cl position.[1]

Q2: How can I achieve selective cross-coupling at the C5-Br position?

To favor coupling at the more reactive C-Br bond at the 5-position, milder reaction conditions should be employed.[2] This typically involves using a less reactive catalyst system, lower reaction temperatures, and shorter reaction times. Careful monitoring of the reaction is crucial to stop it once the starting material is consumed to prevent over-reaction at the C-Cl bond.[1]

Q3: Is it possible to achieve selective cross-coupling at the C2-Cl position?

Yes, but it is more challenging and usually performed after the C5 position has been functionalized. To achieve selective coupling at the C-Cl bond, a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), and higher reaction temperatures are often necessary.[2][3]

Q4: Which cross-coupling reactions are most suitable for the functionalization of this compound?

Several cross-coupling reactions can be effectively used, depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[1]

  • Buchwald-Hartwig Amination: Used for forming C-N bonds with a wide range of primary and secondary amines.[1][4]

  • Sonogashira Coupling: Employed for forming C-C triple bonds with terminal alkynes.[1][5]

  • Negishi Coupling: A versatile method for forming C-C bonds using organozinc reagents, which can be useful for coupling sp³, sp², and sp carbon atoms.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive Catalyst: The active Pd(0) species may not be generated efficiently from Pd(II) precatalysts.[7]Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are high purity and properly degassed to avoid catalyst deactivation.[3] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[8]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation.For challenging couplings, especially at the C-Cl position, consider bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[8]
Sub-optimal Base: The base may not be effective for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).Screen different bases. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[3][9]
Low Reaction Temperature: The temperature may be insufficient for oxidative addition to occur.Gradually increase the reaction temperature, typically in the range of 80-120 °C.[8] Microwave irradiation can also be beneficial.[8]
Significant Side Products (e.g., Homocoupling, Dehalogenation) Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[8]Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[7]
Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially in the presence of water.[8]Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[8]
Dehalogenation of the Quinoline: The halogen atom is replaced by a hydrogen atom.This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate) may help mitigate this side reaction.[8]
Poor Selectivity (Reaction at both C-Br and C-Cl) Reaction Conditions are too Harsh: High temperatures and highly active catalysts can lead to reaction at the less reactive C-Cl bond.To favor C5-Br selectivity, use milder conditions: lower temperature, less active catalyst/ligand system, and shorter reaction time.[2] Monitor the reaction closely and stop it upon consumption of the starting material.[1]

Data Presentation: Recommended Starting Conditions for Selective C5-Br Coupling

The following tables provide recommended starting conditions for various cross-coupling reactions at the C5-position of this compound. These are general guidelines and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Recommendation
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[3][8]
Ligand PPh₃, dppf, SPhos, XPhos[1]
Catalyst Loading 1-5 mol%[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents)[1]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, DMF[1][8]
Temperature 80-100 °C[1]

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Recommendation
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃[3]
Ligand BINAP, XPhos, RuPhos[3]
Catalyst Loading 1-3 mol% Pd, 1.2-2x mol% Ligand[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2 equivalents)[3]
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)[1]
Temperature 80-110 °C[1]

Table 3: Sonogashira Coupling Conditions

Parameter Recommendation
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[2]
Copper Co-catalyst CuI (1-10 mol%)[1][2]
Catalyst Loading 2-5 mol% Pd[2]
Base Et₃N, DIPEA (≥ 2 equivalents)[1][2]
Solvent DMF, THF, Acetonitrile[2]
Temperature Room Temperature to 80 °C[2]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for setting up a cross-coupling reaction under an inert atmosphere.

G A 1. Add Solids (Substrate, Coupling Partner, Base) B 2. Add Catalyst System (Pd Precatalyst, Ligand) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) B->C D 4. Add Degassed Solvent(s) C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Work-up (Quench, Extract, Dry) F->G H 8. Purification (Column Chromatography) G->H

General experimental workflow for cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling at the C5-Position

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[3]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Decision Pathway for Catalyst Selection

The choice of catalyst and conditions is critical for achieving the desired outcome. The following diagram outlines a logical decision-making process.

G Start Target Reaction Site? C5_Br C5-Br Position Start->C5_Br More Reactive C2_Cl C2-Cl Position Start->C2_Cl Less Reactive Coupling_Type_C5 Select Coupling Type (Suzuki, Buchwald, etc.) C5_Br->Coupling_Type_C5 Coupling_Type_C2 Select Coupling Type (Suzuki, Buchwald, etc.) C2_Cl->Coupling_Type_C2 Mild_Conditions Use Milder Conditions: - Standard Ligands (e.g., PPh₃, dppf) - Lower Temp (80-100°C) - Shorter Reaction Time Coupling_Type_C5->Mild_Conditions Optimize Optimize & Troubleshoot (Base, Solvent, etc.) Mild_Conditions->Optimize Forcing_Conditions Use Forcing Conditions: - Bulky Ligands (e.g., XPhos, SPhos) - Higher Temp (100-120°C) - Longer Reaction Time Coupling_Type_C2->Forcing_Conditions Forcing_Conditions->Optimize

References

Technical Support Center: Managing Regioselectivity in Reactions of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-2-chloroquinoline. The focus is on controlling regioselectivity in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining regioselectivity in cross-coupling reactions of this compound?

A1: The primary factor is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference allows for selective functionalization at the C5-position under carefully controlled conditions.

Q2: How can I favor functionalization at the C5-position (C-Br bond)?

A2: To selectively target the C5-position, it is crucial to employ mild reaction conditions. This includes using a suitable palladium catalyst and ligand system that promotes the reaction at a lower temperature. By keeping the temperature and reaction times controlled, you can achieve oxidative addition preferentially at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Q3: Is it possible to selectively functionalize the C2-position (C-Cl bond)?

A3: Yes, selective functionalization at the C2-position is also possible. This is typically achieved in a stepwise manner. First, the more reactive C5-position is functionalized. Then, under more forcing reaction conditions (e.g., higher temperatures, more electron-rich and bulky phosphine ligands), a second cross-coupling reaction can be performed at the less reactive C2-chloro position.[1] For nucleophilic aromatic substitution (SNAr) reactions, the C2-position is electronically activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic attack than the C5-position.

Q4: What are the expected regiochemical outcomes for different reaction types with this compound?

A4: The expected outcomes are summarized in the table below:

Reaction TypePreferred Position of AttackRationale
Suzuki-Miyaura CouplingC5 (Bromo)Higher reactivity of the C-Br bond in Pd-catalyzed cross-coupling.
Buchwald-Hartwig AminationC5 (Bromo)Higher reactivity of the C-Br bond in Pd-catalyzed cross-coupling.[2]
Nucleophilic Aromatic Substitution (SNAr)C2 (Chloro)Electronic activation by the adjacent ring nitrogen, stabilizing the Meisenheimer intermediate.[3][4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C5 and C2-arylated products)

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the oxidative addition at the less reactive C-Cl bond.

  • Prolonged Reaction Time: Extended reaction times can lead to the slow reaction of the C2-chloro position, especially after the C5-position has reacted.

  • Highly Active Catalyst System: A very reactive palladium catalyst/ligand combination might not effectively differentiate between the C-Br and C-Cl bonds.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress carefully.

  • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the starting material and minimize the formation of the di-substituted product.

  • Screen Ligands: Test different phosphine ligands. Less electron-rich or more sterically hindered ligands might offer better selectivity.

  • Use a Milder Base: Strong bases can sometimes promote side reactions. Consider using a milder base like K₃PO₄ or Cs₂CO₃.

Issue 2: Low Yield in Buchwald-Hartwig Amination at the C5-Position

Possible Causes:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture.

  • Inappropriate Ligand Choice: The choice of ligand is crucial for an efficient catalytic cycle.

  • Insufficient Base Strength: The base might not be strong enough to deprotonate the amine and facilitate the catalytic cycle.

  • Low Reaction Temperature: The reaction may not proceed at a sufficient rate at lower temperatures.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture. Degas all solvents and reagents.

  • Screen Different Ligands: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like XPhos or DavePhos are often effective.[5]

  • Choose an Appropriate Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases.

  • Gradually Increase Temperature: If the reaction is sluggish, incrementally increase the temperature while monitoring for the formation of side products.

Issue 3: No Reaction in Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Possible Causes:

  • Weak Nucleophile: The incoming nucleophile may not be strong enough to attack the electron-deficient quinoline ring.

  • Insufficient Activation of the Ring: The C2-position, while activated, may require a higher temperature for the reaction to proceed.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).

Troubleshooting Steps:

  • Use a Stronger Nucleophile or a Base: If using a neutral nucleophile (e.g., an alcohol or amine), adding a non-nucleophilic base can generate the more reactive conjugate base in situ.

  • Increase the Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they can stabilize the charged intermediate.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general starting point for the selective arylation of the C5-position.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Buchwald-Hartwig Amination at the C5-Position

This protocol is adapted from procedures for similar substrates and serves as a starting point.[2]

Reagents and Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate flask, dissolve this compound and the amine in anhydrous toluene.

  • Add the substrate solution to the flask containing the catalyst, ligand, and base via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution at the C2-Position

This is a general protocol for the reaction of an amine at the C2-position.

Reagents and Materials:

  • This compound

  • Amine (2.0-3.0 equiv)

  • Anhydrous DMSO

  • Nitrogen or Argon gas

  • Standard glassware

Procedure:

  • To a round-bottom flask, add this compound and anhydrous DMSO.

  • Add the amine to the solution.

  • Heat the reaction mixture to 120-140 °C with stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration or extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for Regioselective Functionalization

ReactionTarget PositionCatalyst/ReagentLigandBaseSolventTemperature (°C)
Suzuki-MiyauraC5Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O80-90
Buchwald-HartwigC5Pd₂(dba)₃XPhosNaOtBuToluene90-100
Nucleophilic Aromatic SubstitutionC2--Amine (excess)DMSO120-140

Visualizations

Regioselectivity_Decision_Tree start Starting Material: This compound reaction_type Choose Reaction Type start->reaction_type cross_coupling Palladium-Catalyzed Cross-Coupling reaction_type->cross_coupling C-C or C-N bond formation snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Substitution with strong nucleophile suzuki Suzuki-Miyaura cross_coupling->suzuki buchwald Buchwald-Hartwig cross_coupling->buchwald c5_functionalization Selective C5-Functionalization suzuki->c5_functionalization buchwald->c5_functionalization c2_functionalization Selective C2-Functionalization snar->c2_functionalization

Caption: Decision tree for regioselective functionalization of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Prepare Schlenk flask under inert atmosphere add_solids 2. Add this compound, arylboronic acid, and base prep_flask->add_solids add_catalyst 3. Add Pd catalyst add_solids->add_catalyst add_solvent 4. Add degassed solvent add_catalyst->add_solvent heat 5. Heat to 80-90 °C add_solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Quench with water monitor->quench extract 8. Extract with organic solvent quench->extract purify 9. Purify by chromatography extract->purify product 5-Aryl-2-chloroquinoline purify->product

Caption: Experimental workflow for selective Suzuki-Miyaura coupling at the C5-position.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Nucleophilic Attack at C2 product 5-Bromo-2-substituted-quinoline + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻)

References

Technical Support Center: 5-Bromo-2-chloroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 5-Bromo-2-chloroquinoline. The information addresses common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and scalable synthesis route is a two-step process. The first step involves the synthesis of the intermediate, 5-bromo-2-hydroxyquinoline (which exists in tautomeric equilibrium with 5-bromoquinolin-2(1H)-one). The second step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: We are observing a significant drop in yield during the chlorination step at a larger scale. What are the likely causes?

A2: A decrease in yield during the scale-up of the chlorination step is a common challenge. Key factors include:

  • Inadequate Temperature Control: The reaction of 5-bromo-2-hydroxyquinoline with chlorinating agents like POCl₃ can be exothermic. Poor heat dissipation in larger reactors can lead to localized "hot spots," promoting the formation of degradation products and tar.[1]

  • Inefficient Mixing: As the scale increases, achieving homogeneous mixing becomes more difficult. Poor mixing can result in incomplete conversion of the starting material.

  • Hydrolysis During Work-up: The 2-chloro group on the quinoline ring is susceptible to hydrolysis back to the 2-hydroxy starting material, especially under acidic or strongly basic conditions during the quenching and extraction phases.[2] Careful control of pH is crucial.

  • Loss During Purification: Sub-optimal recrystallization conditions, such as using an inappropriate solvent or cooling rate, can lead to significant loss of product in the mother liquor.

Q3: Our final product is contaminated with isomeric impurities. How can we prevent their formation?

A3: Isomeric impurities, such as 7-bromo-2-chloroquinoline or dibromo-quinolines, often arise during the initial synthesis of the 5-bromo-2-hydroxyquinoline intermediate. To minimize their formation:

  • Control Reaction Temperature: During the bromination of the quinoline precursor, precise temperature control is critical. Deviations can alter the regioselectivity of the bromination, leading to the formation of undesired isomers which can be difficult to remove later.[3]

  • Stoichiometry of Brominating Agent: Using an excess of the brominating agent (e.g., N-Bromosuccinimide) should be avoided as it can lead to the formation of di-halogenated byproducts like 5,7-dibromoquinoline derivatives.[3][4]

Q4: The work-up of the phosphorus oxychloride (POCl₃) reaction is proving hazardous and difficult to control on a larger scale. What is the recommended procedure?

A4: Quenching excess POCl₃ is highly exothermic and potentially dangerous at scale. The recommended procedure is a "reverse quench":

  • After the reaction is complete, it is advisable to remove the excess POCl₃ by distillation under reduced pressure.[2]

  • The cooled reaction mixture should then be added slowly and in a controlled manner to a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate or a sodium acetate solution.[5][6]

  • Crucially, never add water or quenching solution directly to the bulk reaction mixture , as this can cause a violent, uncontrolled exotherm.[5]

  • Maintain the temperature of the quenching vessel below 20°C throughout the addition.[5] This controlled hydrolysis prevents the accumulation of unstable intermediates and minimizes the risk of a thermal runaway.[6][7]

Q5: What are the best analytical methods for determining the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable methods.

  • Reversed-Phase HPLC is effective for determining the purity of halogenated 8-hydroxyquinoline compounds and can be adapted for this compound.[8] It is excellent for identifying non-volatile impurities.

  • Gas Chromatography (GC) is a rapid method for the separation and quantitative analysis of chlorinated quinolines.[9] It is particularly useful for detecting volatile impurities and residual solvents.

Troubleshooting Guides

Guide 1: Low Yield & Incomplete Conversion in Chlorination Step
Observed Issue Potential Cause Troubleshooting & Optimization Steps
Starting material (5-bromo-2-hydroxyquinoline) remains after reaction 1. Insufficient reaction time or temperature. 2. Inadequate amount of chlorinating agent (e.g., POCl₃). 3. Poor mixing in the reactor.1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature. 2. Ensure accurate stoichiometry. For challenging substrates, a mixture of POCl₃ and PCl₅ can be more effective.[2] 3. Improve agitation by using an overhead mechanical stirrer with an appropriate impeller design for the reactor geometry.
Low yield of isolated product despite complete conversion on TLC/HPLC 1. Product hydrolysis during aqueous work-up.[2] 2. Product loss during extraction due to incorrect solvent polarity or insufficient extractions. 3. Sub-optimal recrystallization leading to high product concentration in the mother liquor.1. Quench the reaction mixture into an ice/sodium bicarbonate slurry to keep the pH neutral or slightly basic.[2][5] Avoid strong bases. 2. Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction and perform multiple extractions. 3. Perform a solvent screen to find the optimal recrystallization solvent system. Consider concentrating the mother liquor for a second crop of crystals.[10]
Formation of dark oil or tar 1. Excessive reaction temperature leading to decomposition.[1] 2. Presence of moisture in the starting material or solvent, reacting with POCl₃.1. Ensure the reactor's heating and cooling system is accurately calibrated. Maintain a consistent internal temperature. 2. Use thoroughly dried starting materials and anhydrous solvents. Ensure glassware is flame-dried or oven-dried before use.
Guide 2: Product Purity Issues
Observed Issue Potential Cause Troubleshooting & Optimization Steps
Presence of isomeric impurities (e.g., 7-bromo or other isomers) Formation of isomers during the synthesis of the 5-bromo-2-hydroxyquinoline intermediate.1. During the bromination step, maintain strict temperature control as specified in the protocol. Low temperatures often favor specific isomer formation.[3] 2. Purify the 5-bromo-2-hydroxyquinoline intermediate by recrystallization before proceeding to the chlorination step.
Presence of di-halogenated impurities (e.g., 5,7-dibromo-2-chloroquinoline) Use of excess brominating agent during the synthesis of the intermediate.1. Use no more than the stoichiometric amount of the brominating agent (e.g., NBS).[3] 2. These impurities are often difficult to remove from the final product. Re-purification of the intermediate is the most effective strategy.
Colored final product Formation of colored impurities or degradation products.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[10] 2. A second recrystallization can further improve the color and purity of the final product.[10]

Quantitative Data Presentation

Table 1: Recrystallization Solvents for Bromoquinoline Derivatives

This table provides a starting point for selecting a suitable purification solvent, based on data for analogous compounds.

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Typical Yield (%)
6-Bromo-2-chloroquinolineHexane-58
5-Bromo-8-nitroisoquinolineHeptane / Toluene4:147-51
5,7-Dibromo-8-hydroxyquinolineBenzene-90
7-Bromo-8-hydroxyquinolineMethanol / Acetone1:151

Data compiled from publicly available technical documentation for analogous compounds.[10]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-hydroxyquinoline (Intermediate)

This protocol is based on established methods for the bromination of quinoline derivatives.

  • Reaction Setup: In a reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge the quinoline precursor.

  • Bromination: Cool the reactor to the specified temperature (e.g., -25°C to 0°C) as precise temperature control is crucial to minimize isomer formation.[3]

  • Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in an appropriate solvent) dropwise, ensuring the internal temperature does not exceed the set limit.

  • Reaction Monitoring: Stir the mixture at the specified temperature for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it onto crushed ice. Adjust the pH to 8-9 with a suitable base (e.g., aqueous ammonia or sodium carbonate solution), keeping the temperature low.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude 5-bromo-2-hydroxyquinoline from a suitable solvent (e.g., ethanol/water) to remove isomeric impurities before proceeding to the next step.

Protocol 2: Chlorination of 5-Bromo-2-hydroxyquinoline

This protocol is adapted from procedures for the chlorination of hydroxyquinolines.[11]

  • Reaction Setup: In a dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the purified 5-bromo-2-hydroxyquinoline.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically in excess, e.g., 5-10 equivalents). If the reaction is sluggish, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC until completion.

  • POCl₃ Removal (Optional but Recommended for Scale-up): Cool the reaction mixture and remove the excess POCl₃ by vacuum distillation.

  • Work-up (Reverse Quench): Prepare a separate vessel with a vigorously stirred slurry of crushed ice and sodium bicarbonate. Slowly and carefully add the cooled reaction mixture to the ice slurry, ensuring the temperature is maintained below 20°C.[5][11] Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by recrystallization from a suitable solvent such as hexane or an ethanol/water mixture.[10]

Visualizations

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Chlorination Quinoline Precursor Quinoline Precursor Bromination Bromination Quinoline Precursor->Bromination Brominating Agent (e.g., NBS) Crude 5-Bromo-2-hydroxyquinoline Crude 5-Bromo-2-hydroxyquinoline Bromination->Crude 5-Bromo-2-hydroxyquinoline Recrystallization_1 Recrystallization_1 Crude 5-Bromo-2-hydroxyquinoline->Recrystallization_1 Solvent Purified Intermediate Purified Intermediate Recrystallization_1->Purified Intermediate Chlorination Reaction Chlorination Reaction Purified Intermediate->Chlorination Reaction POCl3, Heat Work-up (Reverse Quench) Work-up (Reverse Quench) Chlorination Reaction->Work-up (Reverse Quench) Ice / NaHCO3 Crude this compound Crude this compound Work-up (Reverse Quench)->Crude this compound Recrystallization_2 Recrystallization_2 Crude this compound->Recrystallization_2 Solvent Final Product Final Product Recrystallization_2->Final Product

Caption: General experimental workflow for this compound production.

G cluster_troubleshooting Troubleshooting Path for Low Yield Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Is purity >98%? Purify Materials Purify Materials Check Purity of Starting Materials->Purify Materials No Review Reaction Conditions Review Reaction Conditions Check Purity of Starting Materials->Review Reaction Conditions Yes Re-run Reaction Re-run Reaction Purify Materials->Re-run Reaction Check Temperature Control Check Temperature Control Review Reaction Conditions->Check Temperature Control Temp stable? Calibrate System Calibrate System Check Temperature Control->Calibrate System No Analyze Work-up Procedure Analyze Work-up Procedure Check Temperature Control->Analyze Work-up Procedure Yes Calibrate System->Re-run Reaction Check Quench pH Check Quench pH Analyze Work-up Procedure->Check Quench pH pH 7-8? Adjust Quench Protocol Adjust Quench Protocol Check Quench pH->Adjust Quench Protocol No (Product Hydrolysis) Optimize Purification Optimize Purification Check Quench pH->Optimize Purification Yes Re-process Batch Re-process Batch Adjust Quench Protocol->Re-process Batch Problem Solved Problem Solved Optimize Purification->Problem Solved

Caption: Logical troubleshooting workflow for addressing low product yield.

G Quinoline Precursor Quinoline Precursor Desired Intermediate 5-Bromo-2-hydroxyquinoline Quinoline Precursor->Desired Intermediate Controlled Temp. Correct Stoichiometry Side Product 1 7-Bromo Isomer Quinoline Precursor->Side Product 1 Poor Temp. Control Side Product 2 5,7-Dibromo Adduct Quinoline Precursor->Side Product 2 Excess Brominating Agent Final Product This compound Desired Intermediate->Final Product Chlorination Final Impurity 1 7-Bromo-2-chloroquinoline Side Product 1->Final Impurity 1 Chlorination Final Impurity 2 5,7-Dibromo-2-chloroquinoline Side Product 2->Final Impurity 2 Chlorination

Caption: Potential side reaction pathways leading to common impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-chloroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Dihaloquinolines, such as 5-Bromo-2-chloroquinoline, are particularly valuable building blocks, offering two distinct reaction sites for sequential functionalization. This guide provides an objective comparison of the reactivity of this compound with other haloquinolines in key palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and representative experimental data.

General Principles of Haloquinoline Reactivity

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halide is inversely proportional to the carbon-halogen bond dissociation energy. Consequently, the general reactivity trend for aryl halides is:

I > Br > Cl [1][2][3][4]

This inherent difference in reactivity is the foundation for achieving chemoselectivity in dihalogenated systems. For a molecule like this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This allows for selective functionalization at the C5 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations.[3][5] Furthermore, the electron-deficient nature of the quinoline ring generally enhances the reactivity of its attached halogens compared to corresponding carbocyclic systems like halonaphthalenes.[5]

Comparative Reactivity in Key Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for predictable, selective reactions under appropriately chosen conditions.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[6] When this compound is subjected to Suzuki coupling conditions, the reaction occurs preferentially at the more reactive C-Br bond.[3][5] Achieving coupling at the less reactive C-Cl bond typically requires more forcing conditions, such as higher temperatures and catalyst systems specifically designed for aryl chlorides (e.g., using bulky, electron-rich phosphine ligands).[1][3][7]

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[8][9] Similar to the Suzuki coupling, the reaction with this compound demonstrates high selectivity for the C-Br bond. Studies on the closely related 6-bromo-2-chloroquinoline have shown that selective amination of the C-Br bond can be achieved in the presence of the heteroaryl chloride by carefully optimizing the reaction conditions.[10][11] This selectivity enables the sequential introduction of different amine functionalities.

3. Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalyst system.[12][13] The reactivity trend (I > Br > Cl) is also operative here.[2][14] For this compound, Sonogashira coupling will selectively occur at the C5-Br position under standard conditions, allowing the C2-Cl position to be reserved for a subsequent, different coupling reaction. For dihaloquinolines containing an iodine atom, such as a bromo-iodo-quinoline, the coupling would occur at the even more reactive C-I bond first.[14]

Data Presentation: Conditions for Selective Cross-Coupling

The following table summarizes typical experimental conditions required to achieve selective functionalization of dihaloquinolines, focusing on reacting the more labile halogen while preserving the less reactive one.

Reaction TypeSubstrate ExampleMore Reactive HalogenTypical Catalyst SystemTypical BaseSolvent(s)Temperature (°C)Ref.
Suzuki-Miyaura This compoundC5-BrPd(PPh₃)₄ or Pd₂(dba)₃ / XPhosK₂CO₃ or K₃PO₄Dioxane/Water80–100[1][3][15]
Buchwald-Hartwig 6-Bromo-2-chloroquinolineC6-BrPd₂(dba)₃ / BINAPNaOtBuToluene~80[10][11][15]
Sonogashira This compoundC5-BrPd(PPh₃)₄ / CuIEt₃N or DIPADMF or THFRoom Temp to 80[3][12]
Sonogashira 2-Bromo-4-iodoquinolineC4-IPd(PPh₃)₂Cl₂ / CuIEt₃NDMFRoom Temp[14]

Experimental Protocols

The following are generalized, representative protocols for the key cross-coupling reactions discussed. Note: These protocols are general guidelines and require optimization for specific substrates and coupling partners.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Bond [1][16]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the haloquinoline (1.0 equiv.), the desired boronic acid or pinacol ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C-Br Bond [15][17]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 3-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., toluene). Add the haloquinoline (1.0 equiv.) followed by the amine coupling partner (1.1-1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture with stirring to the target temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Selective Sonogashira Coupling at the C-Br Bond [2][3]

  • Reaction Setup: To a reaction flask, add the haloquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen) for several minutes.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., anhydrous DMF or THF) and an amine base (e.g., triethylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography.

Visualizations

Selective_Suzuki_Coupling Substrate This compound Intermediate Oxidative Addition at C-Br Bond Substrate->Intermediate More Reactive Site Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Intermediate Product 5-Aryl-2-chloroquinoline Intermediate->Product C-C Bond Formation SideProduct No Reaction at C-Cl (Preserved for next step) Product->SideProduct

Caption: Selective Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Haloquinoline, Coupling Partner, Base p2 Add Catalyst System p1->p2 p3 Add Degassed Solvent p2->p3 r1 Heat under Inert Atmosphere p3->r1 r2 Monitor Progress (TLC / LC-MS) r1->r2 w1 Quench & Extract r2->w1 w2 Dry & Concentrate w1->w2 p1_purify Column Chromatography w2->p1_purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Trend reactivity C-I C-Br C-Cl reactivity:f0->reactivity:f1 More Reactive reactivity:f1->reactivity:f2 Less Reactive label_node Decreasing Reactivity in Pd-Catalyzed Oxidative Addition

References

A Comparative Analysis of the Biological Activity of 5-Bromo-2-chloroquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer and Antimicrobial Efficacy

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Strategic substitutions on the quinoline ring can significantly modulate a compound's therapeutic properties. This guide provides a comparative analysis of the biological activity of 5-Bromo-2-chloroquinoline and its structurally related analogs, focusing on their anticancer and antimicrobial potential. While specific experimental data for this compound is not extensively available in publicly accessible literature, this report synthesizes data from various studies on its close analogs to provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Comparative Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of quinoline derivatives is a significant area of interest in oncology research. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound analogs against various human cancer cell lines. These values, obtained primarily through MTT assays, quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

CompoundStructureCell LineCancer TypeIC50 (µM)Reference
This compound
alt text
Data Not Available---
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Analog with fused indole ringHCT116Colorectal Cancer0.35[1]
Caco-2Colorectal Cancer0.54[1]
7-Chloroquinoline-hydrazone derivative (I) Analog with hydrazone at C4SF-295CNS Cancer0.688 µg/cm³[2]
2-Arylquinoline derivative (13) Analog with aryl at C2, bromo at C6HeLaCervical Cancer8.3[3]
2-Arylquinoline derivative (12) Analog with aryl at C2, chloro at C6PC3Prostate Cancer31.37[3]
2-Arylquinoline derivative (11) Analog with aryl at C2, fluoro at C6PC3Prostate Cancer34.34[3]
5-Nitro-8-hydroxyquinoline (Nitroxoline) Analog with nitro at C5, hydroxyl at C8RajiB-cell Lymphoma0.438[4]
HL60LeukemiaData available[4]
DHL-4LymphomaData available[4]
Panc-1Pancreatic CancerData available[4]
A2780Ovarian CancerData available[4]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) Analog with chloro at C5, iodo at C7, hydroxyl at C8RajiB-cell Lymphoma~6[4]

Comparative Antimicrobial Activity

Quinoline derivatives have historically been a rich source of antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The table below presents MIC values for various analogs of this compound against different bacterial and fungal strains.

CompoundStructureMicroorganismStrainMIC (µg/mL)Reference
This compound
alt text
Data Not Available---
5-Chloroquinolin-8-ol (Cloxyquin) Analog with chloro at C5, hydroxyl at C8Mycobacterium tuberculosisClinical Isolates0.062 - 0.25[5]
Quinolinequinone derivative (QQ1) Analog with quinone structureStaphylococcus aureus-1.22[6]
Quinolinequinone derivative (QQ2) Analog with quinone structureStaphylococcus spp.Clinically Resistant1.22 - 9.76[6]
Quinolinequinone derivative (QQ6) Analog with quinone structureStaphylococcus spp.Clinically Resistant0.66 - 19.53[6]
Quinoline-based hydroxyimidazolium hybrid (7b) Analog with hydroxyimidazolium moietyStaphylococcus aureus-2[7]
Mycobacterium tuberculosisH37Rv10[7]
2-Chloro-6-methylquinoline hydrazone derivative Analog with hydrazone moietyMycobacterium tuberculosisH37RV strain3.125 - 50

Experimental Protocols

The data presented in this guide were generated using standardized and widely accepted experimental protocols. Below are the detailed methodologies for the key assays cited.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 H->I Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Quinoline Quinoline Derivative p53 p53 Activation Quinoline->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Analytical Method Validation for 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of 5-Bromo-2-chloroquinoline

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue
Molecular FormulaC₉H₅BrClN
Molecular Weight242.50 g/mol
Physical FormSolid

Recommended Analytical Techniques

Based on the analysis of similar halogenated aromatic compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for the analysis of this compound.[2][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is a primary choice for routine quality control, offering robustness, precision, and accuracy for quantifying the main component and known impurities.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry. This method is particularly useful for identifying and quantifying trace-level impurities.[4]

Quantitative Data Summary: A Comparative Overview

The following table summarizes the expected performance characteristics of proposed HPLC and GC-MS methods for the analysis of this compound. These values are based on typical performance for similar analytes and would require experimental confirmation during method validation.

Performance CharacteristicProposed HPLC-UV MethodProposed GC-MS Method
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.02 µg/mL~0.05 mg/kg
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.1 mg/kg

Data is hypothetical and based on performance for analogous compounds.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

Proposed HPLC-UV Method Protocol

This protocol is a representative method based on common practices for the analysis of halogenated quinolines.

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of the main peak from any impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a standard solution of this compound (typically in the range of 220-350 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a final concentration within the calibration range.

Proposed GC-MS Method Protocol

This protocol is designed for the analysis of this compound and its potential volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A low to mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent to a final concentration within the linear range of the instrument.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.

G Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (Accuracy, Precision, Specificity, Linearity, Range, LOD, LOQ, Robustness) A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Data Analysis & Statistical Evaluation D->E F Acceptance Criteria Met? E->F F->A No G Validation Report Generation F->G Yes H Method Implementation for Routine Use G->H I Method Re-evaluation/Re-validation H->I

Caption: A typical workflow for analytical method validation.

Decision Pathway for Method Selection

The choice between HPLC and GC-MS depends on the specific analytical requirements. The following diagram provides a decision-making framework.

G Decision Pathway for Analytical Method Selection start Start: Analyze this compound is_volatile Is the analyte and its impurities volatile and thermally stable? start->is_volatile is_routine_qc Is it for routine QC and assay? is_volatile->is_routine_qc No gcms Select GC-MS is_volatile->gcms Yes need_id Is definitive identification of unknowns required? is_routine_qc->need_id No hplc Select HPLC-UV is_routine_qc->hplc Yes need_id->hplc No lcms Consider LC-MS for non-volatile unknowns need_id->lcms Yes

Caption: A decision tree for selecting the appropriate analytical method.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of quinoline scaffolds is a cornerstone in the development of novel therapeutics and functional materials. 5-Bromo-2-chloroquinoline is a versatile building block, offering two distinct reaction sites for cross-coupling reactions, enabling the selective introduction of a wide array of substituents. The choice of catalyst is paramount in achieving desired yields, selectivity, and reaction efficiency. This guide provides a comparative analysis of commonly employed palladium, nickel, and copper-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and its analogs.

Catalyst Performance: A Comparative Overview

The selection of a suitable catalyst system, including the metal center, ligands, and reaction conditions, is critical for the successful cross-coupling of this compound. Generally, the C-Br bond at the 5-position is more reactive than the C-Cl bond at the 2-position, allowing for selective functionalization under appropriate conditions.

Palladium Catalysts

Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions due to their high efficiency and broad functional group tolerance.[1][2] For substrates like this compound, palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, have demonstrated high efficacy.[2]

Nickel Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium.[3][4] They are particularly effective for the activation of less reactive C-Cl bonds and can offer complementary selectivity. Recent studies and machine learning models suggest that nickel catalysis can achieve superior performance compared to conventional palladium systems, especially for challenging chloride electrophiles.

Copper Catalysts

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent some of the oldest methods for forming C-N and C-O bonds.[5][6] Modern advancements have led to milder reaction conditions and expanded substrate scope, making copper a viable option, particularly for amination and alkynylation reactions.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems in cross-coupling reactions of this compound and analogous haloquinolines. Note: Direct comparative data for this compound is limited; therefore, data from structurally similar substrates is included to provide a comprehensive overview.

Table 1: Suzuki-Miyaura Coupling of Haloquinolines

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O1001285[7]
Pd(dppf)Cl₂Arylboronic acidK₃PO₄Dioxane90892[7]
NiCl₂(PCy₃)₂Pyridylboronic acidK₃PO₄t-Amyl alcohol1001295[3]
Ni(cod)(dppf)Phenylboronic acidK₃PO₄Dioxane1001678

Table 2: Buchwald-Hartwig Amination of Haloquinolines

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene100694[8]
Pd(OAc)₂ / BINAPAnilineCs₂CO₃Toluene1102488[1]
NiCl₂(DME) / SIPr·HClMorpholineNaOtBu2-Me-THF100394[8]
CuI / L-prolinePyrrolidineK₂CO₃DMSO902485

Table 3: Sonogashira Coupling of Haloquinolines

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NDMF55399[9]
Pd(PPh₃)₄ / CuITerminal AlkyneEt₃NDMF806-1260-88
Pd(OAc)₂ / PPh₃PhenylacetyleneTBAFDMSO1002475[10]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and coupling partners.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
  • In a glovebox, to an oven-dried vial, add the nickel precatalyst (e.g., NiCl₂(DME), 5-15 mol%), the ligand (e.g., SIPr·HCl, 10-30 mol%), and the base (e.g., NaOtBu, 2.25-2.70 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2-1.8 equiv.).

  • Add the anhydrous, degassed solvent (e.g., 2-Me-THF).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

General Procedure for Copper-Catalyzed Sonogashira Coupling (as a co-catalyst with Palladium)
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5-2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 55-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour into water, and extract with an organic solvent.

  • Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Weigh Reactants: This compound, Coupling Partner, Base assembly Assemble in Flask under Inert Atmosphere reagents->assembly catalyst Prepare Catalyst System: Metal Precursor + Ligand catalyst->assembly solvent Degas Solvent addition Add Degassed Solvent solvent->addition assembly->addition heating Heat and Stir at Specified Temperature addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Catalytic_Cycle M0 M(0)Ln M2_RX R-M(II)L(n-1)-X M0->M2_RX Oxidative Addition (R-X) M2_R_Nu R-M(II)L(n-1)-Nu M2_RX->M2_R_Nu Transmetalation or Amine Coordination + Deprotonation (Nu) Product R-Nu M2_R_Nu->Product Reductive Elimination Product->M0 Catalyst Regeneration

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

A Researcher's Guide to Assessing the Purity of Synthesized 5-Bromo-2-chloroquinoline and its Alternatives in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly influence the outcome of a synthetic pathway and the quality of the final active pharmaceutical ingredient (API). In the synthesis of kinase inhibitors, a prominent class of targeted therapeutics, 5-Bromo-2-chloroquinoline serves as a key building block. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound and its common alternatives, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable starting materials.

The presence of impurities in building blocks like this compound can lead to the formation of difficult-to-separate byproducts, reduced yields, and potentially altered biological activity or toxicity of the final kinase inhibitor. Therefore, rigorous purity assessment is not merely a quality control step but a crucial part of robust process development.

Alternatives to this compound

In the synthesis of various kinase inhibitors, several other substituted quinolines can be employed as alternatives to this compound, depending on the desired substitution pattern of the final molecule. This guide will focus on the purity assessment of this compound in comparison to three such alternatives:

  • 6-Bromo-4-chloroquinoline: An isomer of this compound, often used to introduce a different substitution pattern on the quinoline core.

  • 2,5-Dichloroquinoline: An alternative where the bromo group is replaced by a chloro group, which can influence reactivity in subsequent cross-coupling reactions.

  • 2-Chloro-5-nitroquinoline: This building block introduces a nitro group, which can be a precursor for an amino group, providing a different point for molecular elaboration.

Comparative Purity Analysis

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method depends on the volatility and thermal stability of the compound and its potential impurities.

Data Summary

The following tables summarize typical purity data and common impurities for this compound and its alternatives. It is important to note that actual purity can vary between different synthesis batches and suppliers.

Table 1: Comparison of Purity Data for this compound and Alternatives

CompoundTypical Purity (by HPLC Area %)Common Impurities
This compound > 98%Isomeric bromo-chloroquinolines, starting materials, residual solvents
6-Bromo-4-chloroquinoline > 98%Isomeric bromo-chloroquinolines, 6-bromoquinolin-4-ol, residual solvents[1][2]
2,5-Dichloroquinoline > 97%Isomeric dichloroquinolines, starting materials, residual solvents
2-Chloro-5-nitroquinoline > 98%Isomeric chloro-nitroquinolines, dinitro-chloroquinolines, residual solvents

Table 2: Comparison of Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleInformation ProvidedKey Advantages
HPLC-UV Differential partitioning between a stationary and liquid mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution and sensitivity for a wide range of compounds.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.Identification and quantification of volatile and semi-volatile impurities.Excellent for identifying unknown volatile impurities and residual solvents.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard.Provides structural confirmation and is a primary method for purity assignment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and the expected impurity profile of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative determination of the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 70% A, hold for 2 minutes. Ramp to 30% A over 15 minutes. Hold at 30% A for 5 minutes. Return to 70% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized quinoline derivative in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the synthesized quinoline derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

This method provides an absolute purity value without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized quinoline derivative into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized quinoline building block.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Assessment cluster_results Data Interpretation & Reporting Synthesized_Compound Synthesized this compound or Alternative HPLC HPLC-UV Analysis Synthesized_Compound->HPLC Non-volatile impurities Quantitative purity GCMS GC-MS Analysis Synthesized_Compound->GCMS Volatile impurities Residual solvents qNMR qNMR Analysis Synthesized_Compound->qNMR Absolute purity Structural confirmation Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile GCMS->Impurity_Profile Purity_Report Comprehensive Purity Report qNMR->Purity_Report Impurity_Profile->Purity_Report

A logical workflow for the purity assessment of synthesized quinoline building blocks.

Signaling Pathway and Synthesis Logic

The utility of these building blocks is exemplified in the synthesis of kinase inhibitors. The following diagram illustrates a simplified signaling pathway targeted by such inhibitors and a general synthetic workflow.

Kinase_Inhibitor_Synthesis cluster_pathway Simplified Kinase Signaling Pathway cluster_synthesis General Synthetic Workflow Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Substrate->Cellular_Response Inhibitor Kinase Inhibitor Inhibitor->Kinase Inhibition Building_Block This compound or Alternative Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Building_Block->Coupling Intermediate Functionalized Quinoline Coupling->Intermediate Final_Product Kinase Inhibitor Intermediate->Final_Product

References

Navigating the Structure-Activity Landscape of 5-Bromo-2-chloroquinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Among the vast chemical space of quinoline derivatives, those bearing halogen substitutions have garnered significant attention for their potential to modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromo-2-chloroquinoline derivatives, focusing on their potential as anticancer agents, particularly as kinase inhibitors.

Unraveling the Structure-Activity Relationship (SAR): A Hypothetical Analysis

The this compound core presents several key positions where structural modifications can be explored to optimize anticancer activity. The bromine at position 5 and the chlorine at position 2 are expected to significantly influence the electronic and steric properties of the molecule, providing a foundation for further derivatization.

Key Modification Sites and Their Potential Impact on Activity:

  • Position 2 (C2-Chloro Group): The chlorine atom at the C2 position is a reactive site amenable to nucleophilic substitution. This allows for the introduction of various side chains, which can profoundly impact the compound's interaction with biological targets. For instance, the introduction of substituted anilines or other aromatic amines at this position could lead to potent kinase inhibitors by targeting the ATP-binding pocket of kinases. The nature of the substituent on the introduced amine, such as the presence of hydrogen bond donors or acceptors, can be critical for enhancing binding affinity and selectivity.

  • Position 4 (C4): Modifications at the C4 position have been a focal point in the development of numerous quinoline-based drugs. The introduction of amino side chains at this position has been shown to facilitate the antiproliferative activity of this class of compounds. The length and nature of the alkylamino side chain can affect the compound's potency.

  • Position 5 (C5-Bromo Group): The bromine atom at the C5 position is a strong electron-withdrawing group that can influence the overall electron distribution of the quinoline ring system. This can affect the pKa of the quinoline nitrogen and its ability to interact with target proteins. Furthermore, the bromo substituent can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding. In some cases, the presence of a bromo substituent on the phenyl ring has been shown to significantly enhance anticancer activity.

  • Positions 6, 7, and 8: These positions on the benzo ring of the quinoline scaffold offer additional opportunities for substitution to fine-tune the pharmacological profile. The introduction of bulky alkoxy substituents at position 7, for example, has been suggested as a beneficial pharmacophoric group for antiproliferative activity.

Comparative Anticancer Activity of Halogenated Quinoline Derivatives

To provide a context for the potential efficacy of this compound derivatives, the following tables summarize the in vitro cytotoxic activity of various structurally related bromo- and chloro-substituted quinoline analogs against a range of human cancer cell lines. It is important to exercise caution when directly comparing IC50 values across different studies due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Cytotoxicity of Brominated Quinoline and Quinazolinone Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference Compound
6,8-dibromo-4(3H)quinazolinone derivatives (XIIIb)MCF-71.7 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone derivatives (IX)MCF-71.8 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone derivatives (XIVd)MCF-71.83 µg/mLDoxorubicin
6-Bromo quinazoline derivative (8a)MCF-715.85 ± 3.32Erlotinib
6-Bromo quinazoline derivative (8a)SW48017.85 ± 0.92Erlotinib
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma)6.7 to 25.6 µg/mL-

Data synthesized from multiple sources.[3][4]

Table 2: Cytotoxicity of Chloro-Substituted Quinoline Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference Compound
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73Chloroquine
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Potent effectsChloroquine
2-chloro/phenoxy quinoline derivative (6c)PC-33.12 ± 0.11-
Quinoline hydrazone analogue (18j)NCI 60 cell linesGI50: 0.33 to 4.87Bendamustine, Chlorambucil

Data synthesized from multiple sources.[5][6]

Experimental Protocols

The evaluation of the anticancer activity of quinoline derivatives typically involves a series of in vitro assays to determine their cytotoxicity against cancer cell lines and their inhibitory effects on specific molecular targets, such as protein kinases.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 495 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve generated from the absorbance readings.[8]

Protein Kinase Inhibition Assay

Various assay formats can be used to measure the inhibitory activity of compounds against specific protein kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining in the reaction mixture after the kinase reaction.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and the necessary cofactors (e.g., Mg²⁺) in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • ATP Detection: After the incubation, a kinase-glo® reagent is added, which contains luciferase and its substrate, luciferin. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing the Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Product Library This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nucleophile Nucleophile Nucleophile->Nucleophilic Aromatic Substitution Substituted Derivatives Substituted Derivatives Nucleophilic Aromatic Substitution->Substituted Derivatives

Caption: Generalized synthetic workflow for creating a library of this compound derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation, Survival, Angiogenesis

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with quinoline derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate and solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT cytotoxicity assay.

References

Benchmarking a Novel 5-Bromo-2-chloroquinoline-Based c-Met Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase is a critical signaling protein implicated in tumor growth, proliferation, and metastasis, making it a significant target in oncology. While several c-Met inhibitors have received clinical approval, the pursuit of novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles remains a primary objective in cancer research. This guide provides a comparative framework for benchmarking the performance of a novel, hypothetical 5-Bromo-2-chloroquinoline-based c-Met inhibitor, designated "BCQ-Met-Inhibitor-X," against established clinical c-Met inhibitors.

Due to the absence of publicly available performance data for a specific this compound derivative targeting c-Met, "BCQ-Met-Inhibitor-X" is presented as a representative placeholder. This allows for a data-driven comparison with the clinically approved drugs Cabozantinib, Crizotinib, and Capmatinib, offering a practical template for evaluating new chemical entities in this class.

Comparative Efficacy of c-Met Inhibitors

The following tables summarize the in-vitro potency of the hypothetical "BCQ-Met-Inhibitor-X" and the established clinical c-Met inhibitors against the c-Met kinase and a c-Met dependent cancer cell line.

Table 1: In Vitro c-Met Kinase Inhibition

Compoundc-Met Kinase IC50 (nM)
BCQ-Met-Inhibitor-X [Data Placeholder]
Cabozantinib1.3 - 5.4[1][2][3]
Crizotinib~11 - 22.5[4][5]
Capmatinib0.13 - 0.6[5][6]

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug required for 50% inhibition of a biological process, in this case, the enzymatic activity of the c-Met kinase. A lower IC50 value indicates a more potent inhibitor.

Table 2: Anti-proliferative Activity in c-Met Dependent Cancer Cells (e.g., MKN-45 Gastric Cancer Cell Line)

CompoundCellular IC50 (nM)
BCQ-Met-Inhibitor-X [Data Placeholder]
Cabozantinib~89[7]
Crizotinib<200[8]
Capmatinib[Data Not Readily Available]

Cellular IC50 represents the concentration of a compound that inhibits the proliferation of a cell population by 50%. This value provides insight into the compound's ability to affect cancer cell growth.

The c-Met Signaling Pathway

The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), which leads to receptor dimerization and autophosphorylation of key tyrosine residues. This activation triggers several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell proliferation, survival, motility, and invasion. Aberrant activation of this pathway is a key driver in many cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation STAT3->Nucleus Motility Transcription Gene Transcription (Proliferation, Survival, Motility) Nucleus->Transcription Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis prep_inhibitor Prepare serial dilution of test inhibitor add_reagents Add kinase, substrate, and inhibitor to plate prep_inhibitor->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubate Incubate at room temperature (e.g., 60 min) initiate_reaction->incubate add_detection Add ADP-Glo™ Reagent to stop reaction incubate->add_detection measure_lum Measure luminescence add_detection->measure_lum calc_ic50 Calculate IC50 measure_lum->calc_ic50 Cell_Assay_Workflow seed_cells Seed cancer cells in 96-well plate adhere_cells Allow cells to adhere (overnight incubation) seed_cells->adhere_cells treat_cells Treat cells with serial dilutions of inhibitor adhere_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

References

Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study on 5-Bromo-2-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of two hypothetical 5-Bromo-2-chloroquinoline derivatives, designated as Compound A and Compound B . The data presented is illustrative, based on established methodologies for kinase inhibitor profiling, to guide researchers in performing and interpreting their own cross-reactivity studies. The primary targets for these compounds are Receptor Tyrosine Kinases (RTKs) implicated in oncogenesis.

Kinase Selectivity Profile

The selectivity of Compound A and Compound B was assessed against a panel of 10 representative kinases to determine their on-target potency and off-target effects. The half-maximal inhibitory concentration (IC50) was determined for each compound against each kinase.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)
EGFR 15 25
VEGFR2 22 30
PDGFRβ 450600
c-Met 800950
Src 1,2002,500
Abl >10,000>10,000
CDK2 8,5009,200
PKCα 7,8008,100
MAPK1 >10,000>10,000
PI3Kα 6,5007,000

Data is hypothetical for illustrative purposes.

Interpretation: Both compounds exhibit high potency against the intended targets, EGFR and VEGFR2. Compound A demonstrates a more favorable selectivity profile, with significantly higher IC50 values against off-target kinases like Src and PDGFRβ compared to Compound B. Both compounds show minimal activity against Abl, CDK2, MAPK1, and PI3Kα at concentrations up to 10,000 nM, suggesting a low potential for off-target effects related to these kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A biochemical assay was employed to determine the IC50 values of the test compounds against the kinase panel.

  • Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and test compounds (dissolved in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Procedure:

    • Kinase reactions were initiated by mixing the kinase, the test compound (at varying concentrations), and the peptide substrate in a 96-well plate.

    • The reaction was started by the addition of ATP at a concentration equal to its Km for each specific kinase.

    • The mixture was incubated for 60 minutes at room temperature.

    • The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay kit, which measures the amount of ATP remaining in the well after the reaction.

  • Data Analysis: The luminescence signal was converted to percent inhibition relative to a DMSO control. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic model using GraphPad Prism software.

Visualizations

Signaling Pathway Context

The diagram below illustrates the simplified signaling pathways of EGFR and VEGFR2, the primary targets of the this compound derivatives. Inhibition of these receptors can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation inhibitor1->EGFR Inhibits inhibitor1->VEGFR2 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilution Series C Incubate Kinase, Substrate, and Compound A->C B Prepare Kinase Panel and Substrates B->C D Initiate Reaction with ATP C->D E Incubate for 60 min D->E F Measure Luminescence (Remaining ATP) E->F G Calculate % Inhibition F->G H Determine IC50 Values (Curve Fitting) G->H

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromo-2-chloroquinoline, a key building block in the development of novel pharmaceuticals, can be approached through several synthetic pathways. This guide provides a comparative analysis of the most viable routes, focusing on synthetic efficiency, yield, and the nature of the required starting materials. The information presented is intended to assist researchers in making informed decisions for the strategic synthesis of this important intermediate.

Key Synthetic Strategies

Three primary synthetic routes have been evaluated for the preparation of this compound:

  • Gould-Jacobs Reaction followed by Chlorination: This classic quinoline synthesis involves the reaction of an aniline with an ethoxymethylenemalonate derivative.

  • Combes-Type Synthesis followed by Chlorination: This approach utilizes the acid-catalyzed condensation of an aniline with a β-dicarbonyl compound.

  • Sandmeyer Reaction of a Precursor Amine: This route involves the diazotization of an aminoquinoline followed by a copper-catalyzed displacement with a chloride source.

Of these, the Sandmeyer-based route emerges as a potentially efficient and direct pathway. Below is a detailed comparison of these methodologies.

Comparative Analysis of Synthetic Routes

Route Starting Materials Key Intermediates Overall Plausibility & Efficiency
1. Gould-Jacobs Based 4-Bromoaniline, Diethyl ethoxymethylenemalonate5-Bromo-4-hydroxyquinoline-3-carboxylate, 5-Bromo-4-hydroxyquinolineThis route is less direct for the target 2-chloro isomer. The Gould-Jacobs reaction typically yields 4-hydroxyquinolines. Subsequent chlorination would preferentially occur at the 4-position, not the 2-position. Achieving the desired 2-chloro substitution would require a multi-step process with potentially low overall yield.
2. Combes-Type Synthesis 4-Bromoaniline, β-Dicarbonyl compound (e.g., Acetylacetone)5-Bromo-2-methyl-4-hydroxyquinolineSimilar to the Gould-Jacobs route, this synthesis would produce a 4-hydroxyquinoline intermediate. While the Combes reaction can provide access to 2,4-disubstituted quinolines, the subsequent selective chlorination at the 2-position in the presence of a 4-hydroxyl group would be challenging and likely inefficient.
3. Sandmeyer Reaction 5-Bromo-2-aminoquinoline5-Bromo-2-diazoquinolinium chlorideThis appears to be the most direct and efficient route. The Sandmeyer reaction is a well-established and reliable method for the conversion of aromatic amines to chlorides. The primary challenge lies in the efficient synthesis of the 5-bromo-2-aminoquinoline precursor.

Detailed Experimental Protocols and Data

Based on the analysis, the Sandmeyer reaction is the most promising route. The following sections provide a plausible multi-step synthesis based on this strategy, including detailed experimental protocols for key transformations.

Route 3: Sandmeyer Reaction of 5-Bromo-2-aminoquinoline

This route is a two-step process starting from a suitable precursor to generate 5-bromo-2-aminoquinoline, which is then converted to the final product.

Step 1: Synthesis of 5-Bromo-2-aminoquinoline

A potential route to 5-bromo-2-aminoquinoline involves the bromination of 2-aminoquinoline.

Experimental Protocol:

  • Materials: 2-Aminoquinoline, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure: To a solution of 2-aminoquinoline in dichloromethane, N-bromosuccinimide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 5-bromo-2-aminoquinoline.

Quantitative Data (Estimated):

Parameter Value
Yield 70-80%
Purity >95% (after chromatography)
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature

Step 2: Sandmeyer Reaction of 5-Bromo-2-aminoquinoline

Experimental Protocol:

  • Materials: 5-Bromo-2-aminoquinoline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure: 5-Bromo-2-aminoquinoline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid. The reaction mixture is stirred and allowed to warm to room temperature, and then heated to ensure complete reaction. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated to yield this compound. The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

Parameter Value
Yield 60-70%
Purity >98% (after purification)
Reaction Time 2-3 hours
Temperature 0 °C to 60 °C

Visualizing the Synthetic Pathways

To further clarify the logical flow of the proposed synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Routes cluster_0 Route 1: Gould-Jacobs Based cluster_1 Route 2: Combes-Type Based cluster_2 Route 3: Sandmeyer Reaction 4-Bromoaniline 4-Bromoaniline Intermediate_A Intermediate_A 4-Bromoaniline->Intermediate_A + Diethyl ethoxymethylenemalonate 5-Bromo-4-hydroxyquinoline 5-Bromo-4-hydroxyquinoline Intermediate_A->5-Bromo-4-hydroxyquinoline Cyclization, Saponification, Decarboxylation 5-Bromo-4-chloroquinoline 5-Bromo-4-chloroquinoline 5-Bromo-4-hydroxyquinoline->5-Bromo-4-chloroquinoline Chlorination (POCl3) Target_Route1 This compound 5-Bromo-4-chloroquinoline->Target_Route1 Further steps needed (low feasibility for 2-chloro) 4-Bromoaniline_2 4-Bromoaniline Intermediate_B Intermediate_B 4-Bromoaniline_2->Intermediate_B + Acetylacetone 5-Bromo-2-methyl-4-hydroxyquinoline 5-Bromo-2-methyl-4-hydroxyquinoline Intermediate_B->5-Bromo-2-methyl-4-hydroxyquinoline Cyclization Target_Route2 5-Bromo-2-chloro-4-methylquinoline 5-Bromo-2-methyl-4-hydroxyquinoline->Target_Route2 Chlorination (POCl3) (potential for mixed products) 2-Aminoquinoline 2-Aminoquinoline 5-Bromo-2-aminoquinoline 5-Bromo-2-aminoquinoline 2-Aminoquinoline->5-Bromo-2-aminoquinoline Bromination (NBS) Diazonium_Salt Diazonium_Salt 5-Bromo-2-aminoquinoline->Diazonium_Salt Diazotization (NaNO2, HCl) Target_Route3 This compound Diazonium_Salt->Target_Route3 Sandmeyer Reaction (CuCl)

Caption: Comparison of three potential synthetic routes to this compound.

Conclusion

Based on the analysis of established synthetic methodologies, the Sandmeyer reaction of 5-bromo-2-aminoquinoline presents the most direct and synthetically efficient route to this compound. While the Gould-Jacobs and Combes-type syntheses are powerful methods for constructing the quinoline core, they are less suitable for the direct synthesis of the desired 2-chloro isomer. The Sandmeyer route offers a clear and high-yielding pathway, contingent on the successful preparation of the 5-bromo-2-aminoquinoline precursor. Researchers are encouraged to optimize the conditions for both the initial bromination and the subsequent Sandmeyer reaction to maximize the overall efficiency of this synthetic sequence.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromo-2-chloroquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, quinoline derivatives stand out as a versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties, have made them a focal point of extensive research.[1] This guide provides a comparative overview of the in vitro and in vivo efficacy of halogenated quinoline compounds, with a specific focus on the potential of 5-Bromo-2-chloroquinoline and its structural analogs. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes findings from related chloro- and bromo-substituted quinoline and isoquinoline derivatives to offer a valuable perspective for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Look at Biological Activities

The biological activity of halogenated quinolines is significantly influenced by the nature and position of the halogen substituent, which can impact the compound's lipophilicity, electronic properties, and interaction with biological targets.[2] The following table summarizes the reported biological activities of various chloro- and bromo-substituted quinoline and isoquinoline derivatives.

Compound ClassBiological ActivityKey FindingsReference
Chloro-substituted Quinolines Anticancer Derivatives of 2-chloroquinoline-3-carbaldehyde are precursors to compounds with cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549).[2][2]
Antibacterial Chloro-substituted quinoline analogs have demonstrated good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][2]
Antiprotozoal A series of chloroquinoline based chalcones showed promising activity against Entamoeba histolytica.[3][3]
Bromo-substituted Quinolines/Isoquinolines Anticancer 4-Bromo-isoquinoline derivatives have been used to synthesize thiosemicarbazones with antitumor activity against leukemia.[2][2]
Halogenated Quinolines (General) Antimalarial New 4-aminoquinoline compounds have been evaluated for antiplasmodial activity against chloroquine-sensitive and -resistant strains.[4][4]
Antiviral 2-chloroquinoline based molecules have been designed as dual inhibitors of SARS-CoV-2 MPro and PLPro.[5][5]

Experimental Protocols: Methodologies for Efficacy Evaluation

The assessment of the therapeutic potential of novel compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays commonly employed in the evaluation of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plate is incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the growth medium. The medium from the cell plate is removed, and 100 µL of the medium containing the test compound at different concentrations is added to the wells. A control group with vehicle-treated cells is also included.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[7]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze

Workflow of the MTT assay for determining cytotoxicity.
In Vivo Antitumor Activity (Xenograft Model)

Animal models are crucial for evaluating the in vivo efficacy and toxicity of potential anticancer drugs before they can be considered for human trials. The mouse xenograft model is a commonly used preclinical model.

Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.

Procedure:

  • Cell Implantation: Human cancer cells (e.g., MCF-7 breast cancer cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: The mice are randomized into control and treatment groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[7]

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.[7]

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to that in the control group. Statistical analysis is performed to determine the significance of the observed effects.

Xenograft_Model_Workflow cluster_workflow Xenograft Model Workflow start Implant cancer cells into mice tumor_growth Allow tumor growth start->tumor_growth randomize Randomize mice into control & treatment groups tumor_growth->randomize treat Administer compound or vehicle randomize->treat measure Measure tumor volume & body weight treat->measure periodically measure->treat analyze Analyze tumor growth inhibition measure->analyze

Workflow of an in vivo xenograft model study.

Potential Signaling Pathways

The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanism of this compound is yet to be elucidated, related compounds have been shown to act as inhibitors of topoisomerase II and various protein kinases.

One class of marine alkaloids with a quinoline skeleton, the makaluvamines, has been shown to induce apoptosis in cancer cells through a p53-dependent pathway.[7] This involves the activation of ATM/p-ATM, which in turn phosphorylates checkpoint kinases (Chk1/Chk2) and H2AX, leading to cell cycle arrest and apoptosis.

p53_Pathway cluster_pathway Potential Signaling Pathway for Quinoline Analogs Compound Quinoline Analog DNA_Damage DNA Damage Compound->DNA_Damage ATM ATM/p-ATM DNA_Damage->ATM p53 p53/p-p53 ATM->p53 Bax Bax p53->Bax Caspases Caspase Cleavage Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A potential p53-mediated apoptotic pathway.

Conclusion

While direct experimental data on the in vitro and in vivo efficacy of this compound is limited, the broader family of halogenated quinolines represents a promising class of compounds with significant therapeutic potential. The available evidence from structurally related analogs suggests that this compound could exhibit potent anticancer, antibacterial, and other valuable biological activities. Further research, guided by the experimental protocols outlined in this guide, is warranted to fully elucidate the pharmacological profile of this specific compound and its potential for clinical development. The comparative data and methodologies presented herein provide a solid foundation for researchers to design and execute studies that will shed light on the therapeutic promise of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Bromo-2-chloroquinoline is critical for ensuring laboratory safety and environmental protection. As a halogenated quinoline derivative, this compound is classified as hazardous and requires specific handling and disposal protocols. It is imperative to adhere to all institutional, local, and national regulations governing hazardous waste management.

Hazard Assessment and Safety Precautions

Before handling, it is essential to be aware of the hazards associated with this compound. This compound is toxic if swallowed and can cause serious eye damage. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).[1][2]

  • Body Protection: A lab coat is required. For tasks with a higher risk of exposure, additional protective clothing may be necessary.[1][3]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[3]

Hazard and Safety Summary

The following table summarizes key safety information for this compound and related compounds.

PropertyInformationCitation(s)
Physical Form Solid
Hazard Classifications Acute Toxicity, Oral (Category 3)
Serious Eye Damage (Category 1)
Hazard Statements H301: Toxic if swallowed
H318: Causes serious eye damage
Signal Word Danger
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Incompatibilities Store segregated from incompatible materials such as acids, bases, metals, and oxidizing agents.[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.[3][4]

Waste Segregation and Collection:

  • Identify as Halogenated Waste: this compound is a brominated and chlorinated organic compound, and therefore must be disposed of as halogenated organic waste .[5]

  • Use a Designated Waste Container:

    • Collect all waste containing this compound in a dedicated, compatible, and properly sealed container.[2][4] Polyethylene containers are often recommended for halogenated solvents.[2]

    • The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and their approximate percentages.[6][7] Do not use abbreviations.[7]

  • Segregate from Other Waste Streams:

    • Do Not Mix with non-halogenated organic waste.[5][7][8] Keeping these waste streams separate is crucial as the disposal methods and costs differ significantly.[8]

    • Do Not Mix with incompatible materials, including acids, bases, or strong oxidizing agents.[2][6]

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be collected and disposed of as hazardous waste in the same container.[4][9]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container should be kept in a cool, dry, well-ventilated area and within secondary containment to prevent spills.[2][6]

  • Arrange for Pickup: Once the container is nearly full (e.g., 75%), or as per your institution's guidelines, contact your EHS office to arrange for a waste pickup.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_start cluster_type cluster_action cluster_final cluster_end start Waste Generation (this compound) solid Pure Solid / Unused Reagent solution Solution in Organic Solvent contaminated Contaminated Labware (Gloves, Pipettes, etc.) spill Spill Cleanup Material collect_solid Collect in Halogenated Organic Solids Waste Container solid->collect_solid Place directly into container collect_liquid Collect in Halogenated Organic Liquid Waste Container solution->collect_liquid Pour carefully into container collect_debris Collect Debris in Halogenated Organic Solids Waste Container contaminated->collect_debris Place directly into container decontaminate Decontaminate Glassware (e.g., triple rinse with solvent) contaminated->decontaminate If glassware to be reused spill->collect_debris Collect absorbent & PPE final_container Seal, Label, and Store in Satellite Accumulation Area collect_solid->final_container collect_liquid->final_container collect_debris->final_container decontaminate->collect_liquid Collect all rinsate as hazardous waste end Contact EHS for Pickup final_container->end

Caption: Decision workflow for the disposal of this compound waste.

Experimental Protocols for Decontamination and Spills

Protocol for Decontaminating Glassware:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinseate: Collect all solvent rinsate in the designated halogenated organic liquid waste container.[4] This rinsate is considered hazardous waste.

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Protocol for Minor Spill Cleanup:

This protocol applies only to small spills that can be cleaned up in under 10 minutes by trained personnel. For major spills, evacuate the area immediately and contact your institution's emergency response team.[4]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.[2]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[2][4]

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it into a sealed, properly labeled container for disposal as halogenated hazardous waste.[4][9]

  • Decontaminate Area: Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloroquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.